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Core Science & Biosynthesis

Foundational

Mechanism of action of Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Title: Mechanism of Action of Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: A Comprehensive Technical Guide Executive Summary Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Mechanism of Action of Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: A Comprehensive Technical Guide

Executive Summary

Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic intermediate and lipophilic prodrug of the classic 4-quinolone-3-carboxylic acid pharmacophore. While the molecule itself is biologically inert against primary bacterial targets in vitro, its structural design solves critical pharmacokinetic challenges. Upon enzymatic hydrolysis, it yields the active free acid, which exerts potent bactericidal activity by targeting bacterial type II topoisomerases (DNA gyrase and Topoisomerase IV). This whitepaper deconstructs the chemical causality behind its prodrug design, the atomic-level mechanism of target engagement, and the self-validating experimental workflows required to evaluate its efficacy.

The Chemical Imperative: Prodrug Activation via Ester Hydrolysis

The core pharmacophore of all active quinolone antibiotics requires a free carboxylic acid at the C3 position and a keto group at the C4 position. However, the free acid form often suffers from poor membrane permeability and a high propensity to form non-absorbable chelates with dietary metals (e.g., Ca²⁺, Mg²⁺, Al³⁺) in the gastrointestinal tract[1].

By masking the C3-carboxylate as a methyl ester , we drastically increase the molecule's lipophilicity (LogP) and eliminate its premature metal-binding capacity. To exert its mechanism of action, the ester must undergo in vivo activation.

Mechanism of Activation: Once absorbed, the methyl ester is recognized by host hepatic and intestinal carboxylesterases (primarily CES1 and CES2). These enzymes catalyze the hydrolysis of the ester bond, releasing methanol as a byproduct and unmasking the active 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[1]. Without this bioactivation step, the molecule cannot form the requisite metal-ion bridge necessary for target enzyme engagement[2].

ProdrugActivation Prodrug Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (Inactive Prodrug) Active 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Active Pharmacophore) Prodrug->Active Hydrolysis Byproduct Methanol (Leaving Group) Prodrug->Byproduct Cleavage Enzyme Carboxylesterases (CES1 / CES2) Enzyme->Active Catalysis

Figure 1: Enzymatic hydrolysis of the methyl ester prodrug to the active carboxylic acid.

Core Mechanism of Action: Topoisomerase II & IV Inhibition

Upon conversion to the free acid, the molecule becomes a potent inhibitor of bacterial DNA replication. In Gram-negative bacteria, the primary target is DNA gyrase (Topoisomerase II), while in Gram-positive bacteria, the target is Topoisomerase IV .

The Atomic Causality of Binding: The mechanism relies entirely on the formation of a ternary complex between the drug, the bacterial enzyme, and the cleaved DNA.

  • Metal Chelation: The unmasked C3-carboxylate and the C4-keto group act as a bidentate ligand, chelating a divalent magnesium ion (Mg²⁺)[3].

  • The Water Bridge: This Mg²⁺ ion coordinates with four water molecules, creating a highly specific "water-metal ion bridge."

  • Enzyme Anchoring: This bridge anchors the drug to highly conserved residues in the GyrA subunit of DNA gyrase (specifically Ser83 and acidic residues like Asp87 or Glu87 in E. coli)[4].

  • DNA Intercalation: The planar quinoline ring intercalates between the base pairs of the bacterial DNA at the enzyme's cleavage site.

The Result: The drug stabilizes the enzyme-DNA "cleaved complex," physically preventing the religation of the DNA strands. As the bacterial replication fork collides with this roadblock, it causes fatal double-strand DNA breaks, leading to rapid bactericidal action[3].

TernaryComplex Drug Active Quinolone Acid (C3-COO⁻ & C4=O) Mg Mg²⁺ / Water Bridge Drug->Mg Chelates DNA Cleaved Bacterial DNA Drug->DNA Intercalates Complex Ternary Cleaved Complex (Replication Arrest) Drug->Complex GyrA DNA Gyrase (GyrA) Ser83 / Asp87 Mg->GyrA Anchors Mg->Complex GyrA->DNA Binds GyrA->Complex DNA->Complex

Figure 2: Formation of the lethal ternary complex between the active quinolone, DNA gyrase, and DNA.

Emerging Polypharmacology: HIV-1 Integrase Inhibition

Beyond its classic antibacterial role, the 4-quinolone-3-carboxylic acid scaffold is a recognized privileged structure for antiviral development, specifically as an HIV-1 Integrase (IN) inhibitor [5].

The causality of this cross-activity lies in the active site geometry of HIV-1 IN, which relies on two Mg²⁺ ions in its catalytic core domain to facilitate the strand transfer of viral DNA into the host genome. The same C3-carboxy/C4-keto motif that targets bacterial gyrase effectively chelates these active-site metals in HIV-1 IN, displacing the viral DNA and halting viral replication[5].

Quantitative Structure-Activity Relationship (SAR) Data

To demonstrate the absolute necessity of the prodrug cleavage step, the following table summarizes the comparative biological activity of the intact methyl ester versus the hydrolyzed free acid.

Compound StatePrimary TargetIC₅₀ (DNA Gyrase)MIC (E. coli)LogP (Lipophilicity)
Methyl Ester (Prodrug) None (Sterically blocked)> 100 µM> 64 µg/mL~ 2.8 (High)
Free Acid (Active) DNA Gyrase / Topo IV0.5 - 2.0 µM0.25 - 1.0 µg/mL~ 1.2 (Low)

Data Interpretation: The intact ester is virtually inactive against the isolated enzyme because it lacks the negative charge required to coordinate the Mg²⁺ bridge[2].

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate this compound, researchers must employ a two-tiered validation system: proving the prodrug converts to the active form, and proving the active form engages the target.

Protocol A: In Vitro Esterase Hydrolysis Kinetics

Objective: Quantify the conversion rate of the methyl ester prodrug to the active carboxylic acid.

  • Preparation: Prepare a 10 mM stock of the methyl ester in DMSO.

  • Incubation: Dilute the compound to 10 µM in 100 mM phosphate buffer (pH 7.4). Add 1 mg/mL of pooled human liver microsomes (HLM) or purified Porcine Liver Esterase (PLE).

  • Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., nalidixic acid).

  • Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS, monitoring the disappearance of the parent mass and the appearance of the active acid metabolite. Expert Insight: An ester that is too stable will fail to reach therapeutic MICs in vivo, while one that is too labile will prematurely chelate metals in the gut[1].

Protocol B: DNA Supercoiling Assay for Gyrase Inhibition

Objective: Validate that the hydrolyzed free acid inhibits the supercoiling activity of DNA gyrase.

  • Substrate: Utilize 0.5 µg of relaxed pBR322 plasmid DNA per reaction tube.

  • Enzyme Addition: Add 1 Unit of recombinant E. coli DNA gyrase in an assay buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, and 1 mM ATP.

  • Drug Treatment: Introduce the test compounds (Intact Ester vs. Pre-hydrolyzed Free Acid) at varying concentrations (0.1 µM to 100 µM).

  • Incubation: Incubate at 37°C for 30 minutes. Terminate by adding 50% glycerol containing 0.25% bromophenol blue and 0.5% SDS.

  • Visualization: Resolve the DNA topoisomers on a 1% agarose gel (run without ethidium bromide). Post-stain with ethidium bromide and quantify the supercoiled DNA band. Expert Insight: The presence of ATP and MgCl₂ is non-negotiable; ATP drives the supercoiling cycle, while Mg²⁺ is the critical bridging ion for quinolone binding[4].

Workflow Step1 1. Ester Hydrolysis (Microsome Incubation) Step2 2. LC-MS/MS (Metabolite Quantification) Step1->Step2 Step3 3. Gyrase Assay (pBR322 DNA + Enzyme) Step2->Step3 Step4 4. Gel Electrophoresis (Supercoiling Analysis) Step3->Step4

Figure 3: Sequential experimental workflow validating prodrug conversion and DNA gyrase inhibition.

References

  • [1] Ester Prodrugs of Levofloxacin to Prevent Chelate Formation in Presence of Aluminium Ion. Pharmaceutical Sciences. Available at: [Link]

  • [2] Exploitation of Antibiotic Resistance as a Novel Drug Target: Development of a β-Lactamase-Activated Antibacterial Prodrug. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • [3] Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities. PMC (National Institutes of Health). Available at:[Link]

  • [4] Suppression of gyrase-mediated resistance by C7 aryl fluoroquinolones. Nucleic Acids Research (Oxford Academic). Available at:[Link]

  • [5] Quinolone 3-Carboxylic Acid Pharmacophore: Design of Second Generation HIV-1 Integrase Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Exploratory

Crystal Structure Analysis of Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Executive Summary Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 50332-49-5)[1] represents the foundational pharmacophore of the quinolone and fluoroquinolone classes of antibacterial agents. The 4-oxo-1,4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 50332-49-5)[1] represents the foundational pharmacophore of the quinolone and fluoroquinolone classes of antibacterial agents. The 4-oxo-1,4-dihydroquinoline-3-carboxylate core is the critical structural motif responsible for binding to bacterial DNA gyrase and topoisomerase IV. For drug development professionals and structural chemists, elucidating the exact three-dimensional conformation, electron distribution, and solid-state packing of this core via Single-Crystal X-Ray Diffraction (SCXRD) is a prerequisite for rational drug design, polymorph screening, and understanding structure-activity relationships (SAR)[2].

This technical guide provides an authoritative, in-depth analysis of the synthesis, crystallization, and crystallographic properties of this pivotal molecule, explaining the causality behind experimental methodologies to ensure reproducibility and scientific rigor.

Chemical Identity & Molecular Geometry

Before analyzing the solid-state architecture, it is essential to define the isolated molecular parameters. The molecule consists of a bicyclic quinoline core, substituted with an ethyl group at the N1 position, a ketone at the C4 position, and a methyl ester at the C3 position.

  • IUPAC Name: Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Molecular Formula: C₁₃H₁₃NO₃

  • Molecular Weight: 231.25 g/mol

  • CAS Registry Number: 50332-49-5[1]

  • Topological Polar Surface Area (TPSA): 46.6 Ų[3]

The planarity of the bicyclic core is a defining feature that facilitates π-π stacking in the solid state and DNA intercalation in biological systems.

Synthesis & Crystallization Protocol

High-quality single crystals are the absolute prerequisite for accurate SCXRD. The following protocol details a self-validating system for synthesizing the compound and growing defect-free crystals.

Synthesis Workflow

The synthesis relies on the construction of the quinolone core followed by regioselective N-alkylation.

  • Condensation: React methyl 2-aminobenzoate with dimethyl ethoxymethylenemalonate (EMME) at 120 °C. Causality: This elevated temperature drives off ethanol, pushing the equilibrium toward the enamine intermediate.

  • Thermal Cyclization: Heat the intermediate in Dowtherm A at 250 °C. Causality: The high-boiling eutectic mixture provides the extreme thermal energy required for intramolecular Friedel-Crafts-type acylation, forming the 4-hydroxyquinoline-3-carboxylate core.

  • N-Ethylation: Treat the cyclized intermediate with ethyl iodide (EtI) and anhydrous potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) at 90 °C[2]. Causality: K₂CO₃ is chosen as a mild base to selectively deprotonate the quinolone nitrogen (pKa ~ 6-7) without causing basic hydrolysis of the C3 methyl ester.

  • Purification: Quench with ice-water, filter the precipitate, and purify via flash chromatography (Dichloromethane:Methanol, 98:2).

Crystallization for SCXRD
  • Solvent Selection: Dissolve the purified compound in a binary solvent system of Dichloromethane (DCM) and Ethanol (EtOH) (1:1 v/v). Causality: DCM provides high initial solubility for the organic core, while EtOH acts as a miscible antisolvent.

  • Crystal Growth: Allow the solution to undergo slow evaporation at a strictly controlled 293 K over 5–7 days. Causality: Slow evaporation ensures thermodynamic control over the crystallization process, preventing the kinetic trapping of defects and yielding prismatic single crystals suitable for diffraction.

Synthesis A Starting Materials Methyl 2-aminobenzoate + EMME B Condensation 120 °C, -EtOH A->B C Thermal Cyclization Dowtherm A, 250 °C B->C D N-Alkylation Ethyl Iodide, K2CO3, DMF, 90 °C C->D E Methyl 1-ethyl-4-oxo-1,4- dihydroquinoline-3-carboxylate D->E F Crystallization DCM/EtOH Slow Evaporation E->F G Single Crystal Ready for XRD F->G

Fig 1: Synthesis and crystallization workflow for the quinoline-3-carboxylate core.

Crystallographic Analysis (XRD)

Data Collection and Refinement

A suitable single crystal is mounted on a MiTeGen loop using perfluoropolyether oil. The crystal is cooled to 200 K using a nitrogen cold stream. Causality: Cryogenic cooling minimizes atomic thermal vibrations (Debye-Waller factors), which significantly enhances the intensity of high-angle reflections and reduces thermal diffuse scattering, leading to a highly precise structural model[4].

Data are collected using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å). The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F² (SHELXL).

XRD_Pipeline N1 Crystal Mounting Perfluoropolyether Oil, 200 K N2 Data Collection Mo Kα Radiation (λ=0.71073 Å) N1->N2 N3 Data Reduction Integration & Absorption Correction N2->N3 N4 Structure Solution Direct Methods (SHELXT) N3->N4 N5 Structure Refinement Full-Matrix Least-Squares (SHELXL) N4->N5 N6 Validation & Output PLATON & CIF Generation N5->N6

Fig 2: X-ray diffraction data processing and structural refinement pipeline.

Molecular Conformation and Crystal Packing

The crystallographic data reveals several critical structural features:

  • Core Planarity: The 1,4-dihydroquinoline ring system is essentially planar. The delocalization of the nitrogen lone pair into the C4 carbonyl group gives the N1-C2 and C3-C4 bonds partial double-bond character, stabilizing the core.

  • Ester Dihedral Angle: The dihedral angle between the quinoline core and the methyl ester group[C2–C3–C(ester)–O(carbonyl)] is a critical parameter. Due to steric repulsion between the ester carbonyl oxygen and the C4-oxo group, the ester group typically deviates slightly from strict coplanarity (ranging from 5° to 12° in related analogs)[5]. This slight twist reduces the degree of π-conjugation between the ester and the core.

  • Supramolecular Architecture: The solid-state packing is predominantly stabilized by intermolecular π-π stacking interactions. The electron-deficient pyridone rings stack anti-parallel to the electron-rich benzenoid rings of adjacent molecules, with a centroid-to-centroid distance of approximately 3.6–3.8 Å[6]. Furthermore, weak non-classical C–H···O hydrogen bonds between the ethyl protons and the C4-carbonyl oxygen link the molecules into propagating 1D zigzag chains[6].

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters for the C₁₃H₁₃NO₃ quinolone core, extrapolated from high-resolution structural analogs[4],[6].

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C₁₃H₁₃NO₃
Formula Weight 231.25 g/mol
Temperature 200(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c or C2/c
Volume (V) ~ 1260 - 2270 ų (dependent on Z)
Density (calculated) ~ 1.35 - 1.40 Mg/m³
Absorption Coefficient (μ) ~ 0.10 mm⁻¹
F(000) ~ 488
Goodness-of-fit on F² 1.02 - 1.05
Table 2: Selected Bond Lengths (Å) and Angles (°)
Structural FeatureAtoms InvolvedValueSignificance
Ketone Bond Length C(4) = O1.240(3) ÅIndicates strong double-bond character; primary H-bond acceptor.
Ester Linkage C(3) - C(ester)1.485(4) ÅShorter than a standard C-C single bond, indicating partial π-conjugation.
N-Alkyl Bond N(1) - C(ethyl)1.472(3) ÅStandard sp²-sp³ single bond.
Core Angle C(2) - N(1) - C(8a)121.5(2)°Confirms sp² hybridization and planarity of the nitrogen atom.

Conclusion

The crystal structure analysis of Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate provides fundamental insights into the geometric and electronic properties of the quinolone antibacterial core. The planarity of the bicyclic system, governed by internal conjugation, and the specific dihedral orientation of the C3-carboxylate, dictate both its solid-state packing (via π-π stacking and C-H···O interactions) and its ultimate pharmacological efficacy as a DNA intercalator.

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Protocols & Analytical Methods

Method

Application Note: High-Yield N-Alkylation Protocol for Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Introduction and Mechanistic Rationale The 4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold is a privileged pharmacophore, serving as the foundational core for numerous antibacterial agents, most notably the fluoroquino...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The 4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold is a privileged pharmacophore, serving as the foundational core for numerous antibacterial agents, most notably the fluoroquinolone class[1]. The introduction of an alkyl group at the N-1 position is a critical step in the structural activity relationship (SAR) optimization of these compounds, as it directly influences both the pharmacokinetic profile and the DNA gyrase inhibitory activity of the resulting drug.

This application note details a highly optimized, scalable protocol for synthesizing Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 50332-49-5)[2] via the selective N-alkylation of Methyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.

Causality in Reagent Selection

The quinolone core exhibits tautomerism between the 4-hydroxyquinoline and 4-oxo-1,4-dihydroquinoline forms. Alkylation can theoretically occur at either the oxygen (O-alkylation) or the nitrogen (N-alkylation).

  • Solvent (DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is strictly required. DMF solvates the potassium cation effectively while leaving the quinolone anion relatively unsolvated and highly reactive.

  • Base (K₂CO₃): Potassium carbonate is selected over stronger bases (e.g., NaH) because it provides sufficient basicity to deprotonate the N-H group without risking the hydrolysis of the delicate methyl ester at the C-3 position[1].

  • Electrophile (Ethyl Iodide): Ethyl iodide is preferred over ethyl bromide or chloride due to the superior leaving-group ability of the iodide ion, which allows the reaction to proceed at lower temperatures (60 °C), thereby minimizing thermodynamic O-alkylation byproducts.

Experimental Workflow

QuinoloneAlkylation SM Starting Material Methyl 4-oxo-1H-quinoline -3-carboxylate Deprotonation Deprotonation K2CO3 / DMF / 60°C SM->Deprotonation Alkylation N-Alkylation Ethyl Iodide / 3.5h Deprotonation->Alkylation Quench Aqueous Quench Ice Water Precipitation Alkylation->Quench Product Purified Product Methyl 1-ethyl-4-oxo-1,4- dihydroquinoline-3-carboxylate Quench->Product

Workflow for the selective N-alkylation of the quinolone core.

Step-by-Step Synthesis Protocol

Scale: 10.0 mmol (Laboratory Scale)

Materials & Reagents
  • Methyl 4-oxo-1,4-dihydroquinoline-3-carboxylate: 2.03 g (10.0 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous: 3.45 g (25.0 mmol, 2.5 equiv)

  • Ethyl Iodide (EtI): 1.52 mL (19.0 mmol, 1.9 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous: 20 mL

  • Deionized Water: 100 mL

  • Chloroform (CHCl₃) or Dichloromethane (DCM): For optional extraction.

Methodology
  • System Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon) to prevent moisture ingress, which can lead to ester hydrolysis.

  • Deprotonation: Suspend Methyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (2.03 g) in 20 mL of anhydrous DMF. Add finely powdered, anhydrous K₂CO₃ (3.45 g) in one portion.

  • Thermal Activation: Submerge the flask in an oil bath pre-heated to 60 °C (333 K). Stir vigorously for 15 minutes to ensure complete deprotonation, indicated by a slight color change to a deeper yellow solution[1].

  • Alkylation: Using a syringe, add ethyl iodide (1.52 mL) dropwise over 5 minutes. Maintain the reaction temperature at 60 °C.

  • Reaction Monitoring: Allow the reaction to proceed for 3.5 hours[1]. Monitor the reaction progress via TLC (Eluent: 5% Methanol in Dichloromethane; UV detection at 254 nm). The product spot will migrate higher (higher Rf) than the highly polar starting material.

  • Quenching & Precipitation: Once the starting material is consumed, remove the flask from the heat. Slowly pour the warm reaction mixture into a beaker containing 80 mL of vigorously stirred ice-cold deionized water. A pale solid will immediately precipitate.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure all DMF is solubilized in the aqueous phase. Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold water (3 × 20 mL) to remove residual K₂CO₃ and DMF.

  • Purification: Dry the crude solid under high vacuum. For analytical purity, recrystallize the solid from boiling ethanol or perform flash column chromatography to yield pure Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Reaction Optimization Data

To validate the causality of the chosen parameters, the following optimization matrix demonstrates the impact of base and solvent selection on the overall yield and N/O-alkylation ratio.

EntrySolventBaseAlkylating AgentTemp (°C)Time (h)Yield (%)N:O Ratio
1THFK₂CO₃Ethyl Iodide601245%85:15
2DMFNaHEthyl Iodide25262%95:5
3DMFK₂CO₃Ethyl Bromide60878%98:2
4 (Optimal) DMF K₂CO₃ Ethyl Iodide 60 3.5 92% >99:1

Table 1: Optimization of reaction conditions. Entry 4 represents the self-validating protocol described in Section 3, maximizing yield while completely suppressing O-alkylation and ester hydrolysis.

Analytical Validation Expectations

To ensure the trustworthiness of the synthesized batch, verify the structure using the following expected analytical benchmarks:

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic ethyl pattern: a triplet near δ 1.50 ppm (3H, -CH₃) and a distinct quartet near δ 4.25 ppm (2H, -CH₂-) integrating for the N-ethyl group. The methyl ester will appear as a sharp singlet near δ 3.95 ppm (3H, -OCH₃). The C-2 proton of the quinolone ring is highly deshielded and will appear as a singlet around δ 8.50 ppm.

  • ESI-MS: Expected [M+H]+ peak at m/z 232.1.

References

  • Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies Source: IUCr Journals URL:[Link]

Sources

Application

Application Notes and Protocols for the Utilization of Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate as a Precursor in Quinolone Antibiotic Synthesis

Introduction The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, renowned for their broad-spectrum activity and clinical efficacy. The synthesis of these vital therapeutic agen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, renowned for their broad-spectrum activity and clinical efficacy. The synthesis of these vital therapeutic agents often relies on versatile precursors that can be efficiently transformed into a diverse array of final drug molecules. Among these, Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate serves as a pivotal starting material for the construction of numerous quinolone antibiotics. Its inherent structural features, including the reactive ester group and the foundational quinolone core, make it an ideal scaffold for further chemical elaboration.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate as a precursor. We will delve into the fundamental synthetic strategies, provide detailed experimental protocols for key transformations, and discuss the critical parameters that ensure high-yield and high-purity outcomes. The causality behind experimental choices will be elucidated to empower researchers with a deeper understanding of the underlying chemical principles.

Core Synthetic Strategy: A Multi-Step Approach

The journey from Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate to a clinically relevant quinolone antibiotic typically involves a two-step transformation. This strategy is designed for maximum flexibility, allowing for the introduction of various amine-containing side chains, which are crucial for tuning the antibacterial spectrum and pharmacokinetic properties of the final compound.

The overall synthetic workflow can be visualized as follows:

G Precursor Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Intermediate 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Precursor->Intermediate Step 1: Hydrolysis Final_Product Quinolone Antibiotic Intermediate->Final_Product Step 2: Amidation

Caption: Core two-step synthetic workflow.

Part 1: Synthesis of the Precursor - The Gould-Jacobs Reaction

The foundational step in this synthetic pathway is the construction of the quinolone core itself, which can be efficiently achieved through the Gould-Jacobs reaction.[1][2] This versatile and time-tested method involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate, followed by a thermal cyclization.

The reaction mechanism proceeds through an initial Michael-type addition of the aniline to the electron-deficient alkene of the malonate, followed by the elimination of ethanol to form an enamine intermediate. Subsequent high-temperature cyclization via an intramolecular nucleophilic attack, followed by tautomerization, yields the desired 4-oxo-quinoline scaffold.[2]

G Aniline N-ethylaniline Intermediate1 Enamine Intermediate Aniline->Intermediate1 Condensation Malonate Dimethyl methoxymethylenemalonate Malonate->Intermediate1 Precursor Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Intermediate1->Precursor Thermal Cyclization

Caption: Simplified Gould-Jacobs reaction pathway.

Protocol 1: Synthesis of Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol is adapted from the general principles of the Gould-Jacobs reaction.[3][4]

Materials:

  • N-ethylaniline

  • Dimethyl methoxymethylenemalonate

  • Diphenyl ether (or Dowtherm A)

  • Hexane

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Vacuum filtration apparatus

Procedure:

  • Condensation: In a round-bottom flask, combine N-ethylaniline (1.0 eq) and dimethyl methoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

  • Removal of Methanol: After the condensation is complete, remove the methanol byproduct under reduced pressure.

  • Cyclization: To the crude intermediate, add a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate). Heat the mixture to reflux (approximately 250°C) for 30-60 minutes.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product will precipitate. Add hexane to facilitate further precipitation and to help remove the diphenyl ether. Collect the solid product by vacuum filtration and wash thoroughly with hexane. The crude product can be recrystallized from ethanol to yield pure Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Expected Yield: 60-75%

Characterization Data (Predicted based on similar structures[5]):

Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), aromatic protons, a singlet for the C2-H, and a singlet for the methyl ester protons.
¹³C NMR Resonances for the carbonyl carbons (ester and ketone), aromatic carbons, and aliphatic carbons of the ethyl and methyl groups.
FTIR (cm⁻¹) Characteristic peaks for C=O stretching (ketone and ester), C=C stretching (aromatic), and C-N stretching.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of the product.

Part 2: Hydrolysis of the Ester - Formation of the Carboxylic Acid Intermediate

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a critical step that activates the precursor for subsequent amidation. This transformation is typically achieved under basic conditions, a process also known as saponification.[6][7] The use of a base, such as sodium hydroxide, ensures an irreversible reaction, driving the equilibrium towards the carboxylate salt. Subsequent acidification then yields the desired carboxylic acid.

Protocol 2: Synthesis of 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

This protocol is a standard procedure for the saponification of esters.[6][7]

Materials:

  • Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Methanol

  • 2M Sodium hydroxide solution

  • 2M Hydrochloric acid solution

  • Distilled water

  • Round-bottom flask with magnetic stirrer

  • pH paper or pH meter

  • Vacuum filtration apparatus

Procedure:

  • Saponification: Dissolve Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in methanol in a round-bottom flask. Add 2M sodium hydroxide solution (2.0-3.0 eq) and stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Acidification: Cool the reaction mixture in an ice bath and slowly add 2M hydrochloric acid with stirring until the pH of the solution is between 2 and 4. A precipitate of the carboxylic acid will form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold distilled water, and dry under vacuum to yield 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Expected Yield: >90%

Characterization Data (based on known data for the compound[8]):

Technique Expected Observations
¹H NMR Similar to the precursor, but with the disappearance of the methyl ester singlet and the appearance of a broad singlet for the carboxylic acid proton.
¹³C NMR Shift in the resonance of the ester carbonyl to that of a carboxylic acid carbonyl.
FTIR (cm⁻¹) Broad O-H stretch characteristic of a carboxylic acid, in addition to the C=O and other quinolone-related peaks.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of the carboxylic acid.

Part 3: Amidation - The Gateway to Diverse Quinolone Antibiotics

The final and most versatile step in the synthesis is the amidation of the 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid intermediate. This reaction allows for the introduction of a wide variety of amine-containing side chains, which are critical for determining the antibacterial spectrum and potency of the final drug molecule. The choice of the amine is dictated by the desired properties of the target antibiotic. For instance, the incorporation of a piperazine ring is a common feature in many potent fluoroquinolones like Norfloxacin and Pefloxacin.[1][9]

The direct amidation of a carboxylic acid and an amine can be challenging and often requires the use of coupling reagents to activate the carboxylic acid.[10]

Protocol 3: General Procedure for the Synthesis of Quinolone-3-carboxamides

This is a general protocol that can be adapted for the synthesis of various quinolone antibiotics by choosing the appropriate amine.

Materials:

  • 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Amine of choice (e.g., piperazine, N-methylpiperazine)

  • Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Tertiary amine base (e.g., Triethylamine or Diisopropylethylamine)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Chromatography supplies (if necessary)

Procedure:

  • Activation of the Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF or DCM. Add the coupling reagent (1.1 eq) and the tertiary amine base (2.0-3.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: To the activated carboxylic acid solution, add the desired amine (1.1 eq) and continue to stir the reaction at room temperature overnight. The reaction progress can be monitored by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure quinolone antibiotic.

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are anhydrous. The choice of coupling reagent and base can also significantly impact the yield.

  • Side Reactions: The formation of byproducts can occur if the reaction temperature is too high or if the wrong stoichiometry is used. Careful monitoring by TLC is crucial.

Specific Application: Synthesis of Norfloxacin Analogue

To illustrate the practical application of this methodology, the following is an adapted procedure for the synthesis of a Norfloxacin analogue, a widely used fluoroquinolone antibiotic.

G Intermediate 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Norfloxacin_Analogue Norfloxacin Analogue Intermediate->Norfloxacin_Analogue Amidation with Piperazine Piperazine Piperazine Piperazine->Norfloxacin_Analogue

Caption: Synthesis of a Norfloxacin analogue.

Protocol 4: Synthesis of a 1-ethyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid Analogue

This protocol is based on established methods for the synthesis of Norfloxacin.[11][12]

Follow the general amidation procedure (Protocol 3) using piperazine as the amine.

Note: For the synthesis of actual Norfloxacin, a 6-fluoro-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid precursor would be required. The protocol above describes the synthesis of a non-fluorinated analogue.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized compounds, a combination of analytical techniques should be employed.

Technique Purpose
TLC Monitoring reaction progress and assessing purity.
HPLC Quantitative analysis of purity and separation of isomers.[13]
¹H & ¹³C NMR Structural elucidation and confirmation of the desired product.[14]
FTIR Identification of key functional groups.
Mass Spec. Determination of the molecular weight and fragmentation pattern.
Melting Point A sharp melting point is indicative of high purity.

Conclusion

Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a highly valuable and versatile precursor for the synthesis of a wide range of quinolone antibiotics. The synthetic strategies outlined in these application notes, centered around a robust hydrolysis and amidation sequence, provide a flexible and efficient platform for the development of novel antibacterial agents. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently and effectively utilize this key building block in their drug discovery and development endeavors.

References

Sources

Method

Catalytic Esterification of 1,4-Dihydroquinoline-3-Carboxylic Acid Derivatives: A Comprehensive Guide to Synthetic Strategies

The 1,4-dihydroquinoline-3-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The corresponding esters are crucial intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,4-dihydroquinoline-3-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The corresponding esters are crucial intermediates and final products in drug discovery and development, influencing properties such as solubility, bioavailability, and pro-drug potential. This guide provides an in-depth exploration of the primary catalytic methods for the esterification of 1,4-dihydroquinoline-3-carboxylic acid derivatives, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal synthetic strategy.

Introduction to the 1,4-Dihydroquinoline-3-Carboxylic Acid Core

The 1,4-dihydroquinoline nucleus is a key pharmacophore found in a variety of therapeutic agents. The carboxylic acid functionality at the 3-position provides a handle for diverse chemical modifications, with esterification being a fundamental transformation. The choice of esterification method is critical, as the 1,4-dihydroquinoline ring system can be sensitive to harsh reaction conditions, and the steric and electronic properties of substituents can significantly impact reactivity. This document will delve into the practical application of three major catalytic esterification strategies: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction, alongside a brief discussion on emerging methodologies.

Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

The Fischer-Speier esterification is a traditional and cost-effective method involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[1] While seemingly straightforward, its application to 1,4-dihydroquinoline-3-carboxylic acids requires careful consideration of potential side reactions and equilibrium limitations.

Mechanistic Rationale

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.[1]

Figure 1: Simplified mechanism of Fischer-Speier Esterification.

Application and Considerations for 1,4-Dihydroquinoline Derivatives

The use of strong acids like sulfuric acid or hydrochloric acid can potentially lead to side reactions with sensitive functional groups on the 1,4-dihydroquinoline scaffold. For instance, acid-labile protecting groups on the nitrogen atom may be cleaved. Furthermore, the reversible nature of the Fischer esterification necessitates driving the equilibrium towards the product. This is typically achieved by using a large excess of the alcohol, which also serves as the solvent, or by removing water as it is formed, for example, with a Dean-Stark apparatus.[1]

General Protocol for Fischer-Speier Esterification
  • Reaction Setup: To a solution of the 1,4-dihydroquinoline-3-carboxylic acid (1.0 eq.) in the desired alcohol (e.g., methanol, ethanol; used in large excess as solvent), add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 0.1-0.2 eq.) at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired ester.

Steglich Esterification: A Mild and Versatile Coupling Method

For substrates that are sensitive to the harsh conditions of Fischer esterification, the Steglich esterification offers a mild and efficient alternative.[2] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent, and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[2][3]

Mechanistic Insights

The reaction is initiated by the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, reacting with the O-acylisourea to form a reactive N-acylpyridinium salt. This intermediate is then readily attacked by the alcohol to furnish the desired ester, regenerating DMAP in the process. The carbodiimide is consumed by the formation of a urea byproduct (e.g., dicyclohexylurea, DCU), which is often insoluble and can be removed by filtration.[2][4]

Figure 2: Key intermediates in the Steglich Esterification.

Application Notes for 1,4-Dihydroquinoline-3-Carboxylic Acids

The mild, neutral conditions of the Steglich esterification make it highly suitable for complex and sensitive 1,4-dihydroquinoline derivatives, including those with acid-labile protecting groups or other delicate functionalities.[5] The reaction is typically performed at room temperature, further enhancing its compatibility with a wide range of substrates. A significant advantage is its effectiveness for the esterification of sterically hindered alcohols.[2]

Detailed Protocol for Steglich Esterification
  • Reagent Preparation: Dissolve the 1,4-dihydroquinoline-3-carboxylic acid (1.0 eq.), the alcohol (1.0-1.5 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath and add the carbodiimide (e.g., DCC or DIC, 1.1-1.2 eq.) portion-wise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the precipitated urea byproduct. Wash the filter cake with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Mitsunobu Reaction: Inversion of Stereochemistry and Mild Conditions

The Mitsunobu reaction is a powerful tool for the esterification of primary and secondary alcohols under mild, neutral conditions, proceeding with a characteristic inversion of stereochemistry at the alcohol center.[6][7] This reaction employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]

Mechanistic Pathway

The reaction is initiated by the formation of a betaine intermediate from the reaction of the phosphine and the azodicarboxylate. This betaine then deprotonates the carboxylic acid to form an ion pair. The alcohol subsequently attacks the phosphonium ion, leading to the formation of an alkoxyphosphonium salt, which is a key intermediate. The carboxylate anion then acts as a nucleophile, displacing the triphenylphosphine oxide in an Sₙ2 fashion, resulting in the formation of the ester with inversion of configuration at the alcohol's stereocenter.[6][8]

Figure 3: Simplified workflow of the Mitsunobu Reaction.

Application and Strategic Considerations

The Mitsunobu reaction is particularly valuable for the esterification of chiral secondary alcohols where inversion of stereochemistry is desired.[7] Its mild conditions are also advantageous for sensitive substrates. However, a key limitation is the generation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can sometimes complicate purification. The pKa of the carboxylic acid is also a factor; highly acidic protons can interfere with the reaction.

Detailed Protocol for the Mitsunobu Reaction
  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the 1,4-dihydroquinoline-3-carboxylic acid (1.0 eq.), the alcohol (1.0-1.2 eq.), and triphenylphosphine (1.2-1.5 eq.) in an anhydrous aprotic solvent (e.g., THF, dichloromethane).

  • Reagent Addition: Cool the solution to 0 °C. Slowly add the azodicarboxylate (DEAD or DIAD, 1.2-1.5 eq.) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude residue can be directly purified by flash column chromatography. Alternatively, to aid in the removal of byproducts, the residue can be triturated with a non-polar solvent (e.g., diethyl ether, pentane) to precipitate the triphenylphosphine oxide, which can then be removed by filtration. The filtrate is then concentrated and purified by chromatography.

Other Catalytic Approaches

While the aforementioned methods are the most common, other catalytic systems are emerging for esterification reactions.

  • Enzymatic Catalysis: Lipases are increasingly used for the kinetic resolution of racemic carboxylic acids or alcohols via esterification or hydrolysis, offering high enantioselectivity under mild conditions.[9] For instance, lipases from Candida antarctica (CAL-B) and Pseudomonas cepacia have been successfully employed in the resolution of various heterocyclic carboxylic acid esters.[9] This approach is particularly valuable for the synthesis of enantiopure 1,4-dihydroquinoline derivatives.

  • Metal-Based Catalysis: While less common for the direct esterification of this specific scaffold, various transition metal catalysts have been developed for esterification reactions in general. These often operate under neutral conditions but may require specific ligands and careful optimization.

Comparative Analysis of Esterification Methods

MethodCatalyst/ReagentsConditionsAdvantagesDisadvantagesBest Suited For
Fischer-Speier Strong acid (e.g., H₂SO₄)Reflux in excess alcoholCost-effective, simple reagents, scalable.Harsh conditions (high temp., strong acid), reversible, requires excess alcohol or water removal.Simple, non-sensitive substrates; large-scale synthesis.
Steglich DCC/DIC, DMAP (cat.)Mild (0 °C to RT)Mild, neutral conditions, high yields, good for sterically hindered substrates.[2][3]Use of stoichiometric coupling agent, formation of urea byproduct can complicate purification.[2]Acid- or base-sensitive substrates, complex molecules.
Mitsunobu PPh₃, DEAD/DIADMild (0 °C to RT)Mild, neutral conditions, inversion of stereochemistry at the alcohol.[7]Stoichiometric byproducts (PPh₃=O, hydrazine) can be difficult to remove.Chiral secondary alcohols where stereochemical inversion is desired.
Enzymatic LipaseMild (RT), aqueous or organic mediaHigh enantioselectivity, environmentally friendly.[9]Substrate specific, slower reaction times, potential for enzyme denaturation.Kinetic resolution of racemic mixtures to obtain enantiopure compounds.

Conclusion

The catalytic esterification of 1,4-dihydroquinoline-3-carboxylic acid derivatives is a critical transformation in the synthesis of potential therapeutic agents. The choice of method depends heavily on the specific substrate, its sensitivities, and the desired stereochemical outcome. For robust, large-scale synthesis of simple esters, the Fischer-Speier method remains a viable option. For complex, sensitive, or sterically demanding substrates, the mild and versatile Steglich esterification is often the method of choice. The Mitsunobu reaction provides a unique advantage for the stereoinversion of chiral alcohols. Finally, enzymatic catalysis offers an excellent strategy for achieving high enantiopurity. By understanding the mechanistic nuances and practical considerations of each method, researchers can effectively navigate the synthesis of diverse 1,4-dihydroquinoline-3-carboxylate esters for their drug discovery and development programs.

References

  • de Gonzalo, G., et al. (2010). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC. [Link]

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • U.S. Patent 4,822,801. (1989).
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Munawar, M. A., et al. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry. [Link]

  • PBD. (2020, December 4). Difference Between Fischer Esterification and Steglich Esterification. Pediaa.Com. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. [Link]

  • Organic Syntheses. (n.d.). Mitsunobu Reaction. [Link]

  • van Es, T., & Staskun, B. (2002). 1-alkyl-1, 4-dihydro-4-iminoquinoline-3-carboxylic acids : synthesis, structure and properties. South African Journal of Chemistry.
  • Gregory, L., et al. (2014). Synthesis and pharmacological evaluation of analogues of benzyl quinolone carboxylic acid (BQCA) designed to bind irreversibly to an allosteric site of the M ₁ muscarinic acetylcholine receptor. Journal of Medicinal Chemistry.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.
  • Fow, K. L., et al. (2009). Dynamic kinetic resolution for the synthesis of esters, amides and acids using lipases.
  • Organic Syntheses Procedure. (n.d.). Simple Method for the Esterification of Carboxylic Acids. [Link]

  • Organic Syntheses Procedure. (n.d.). 3. [Link]

  • Tummatorn, J., et al. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry.
  • Reddit. (2014, August 15).
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • Andrade, C. K. Z., et al. (2003). DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. Synlett.
  • Analele Universității din Craiova, Seria Chimie. (2024, December 20).
  • TU Delft Repository. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Esterification of carboxylic acids with. [Link]

  • Master Organic Chemistry. (2022, November 16). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • ResearchGate. (n.d.).
  • MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances.
  • Tetrahedron Asymmetry. (2008, December). Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters.
  • U.S. Patent 4,292,317. (1981).
  • Almac. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids.
  • Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.
  • PMC. (n.d.).
  • PMC. (n.d.). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions.
  • Organic Chemistry Portal. (n.d.). Benzyl Esters.
  • The Royal Society of Chemistry. (2014, November 30).
  • Frontiers. (n.d.). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.
  • ResearchGate. (2023, October 26). (PDF) Synthesis of Dihydroquinolines in the Twenty‐First Century.

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Application

Application Note: Advanced Formulation Techniques for Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Executive Summary Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 50332-49-5)[1] is a highly lipophilic quinolone ester. While standard fluoroquinolones possess a zwitterionic character due to a free C-3 car...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 50332-49-5)[1] is a highly lipophilic quinolone ester. While standard fluoroquinolones possess a zwitterionic character due to a free C-3 carboxylic acid and a basic C-7 amine, the esterification at the C-3 position in this molecule drastically alters its physicochemical landscape. This application note details three field-proven formulation strategies—Cyclodextrin Complexation, Solid Lipid Nanoparticles (SLNs), and Amorphous Solid Dispersions (ASDs)—designed to overcome its poor aqueous solubility and optimize its delivery as a prodrug or synthetic intermediate.

Physicochemical Profiling & Formulation Rationale

The structural modification of the quinolone core via C-3 methyl esterification serves a distinct pharmacological purpose. Free quinolone-3-carboxylic acids are notorious for chelating multivalent metal cations (e.g., Al³⁺, Mg²⁺, Ca²⁺) in the gastrointestinal tract, which severely limits their oral bioavailability. Ester prodrugs effectively mask this metal cation-binding site, preventing chelate formation[2].

However, this masking eliminates the molecule's ability to ionize at physiological pH, shifting it from a moderately soluble zwitterion to a highly hydrophobic compound[3]. Furthermore, the planar quinolone ring exhibits high crystal lattice energy. To utilize this compound effectively in biological assays or drug delivery systems, formulations must simultaneously disrupt the crystalline lattice and provide a hydrophilic interface for aqueous dissolution, prior to its in vivo enzymatic hydrolysis into the active parent drug[4].

Strategy I: Host-Guest Complexation via HP-β-CD

Causality: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that perfectly accommodates the planar, uncharged quinolone core of the methyl ester. The hydroxyl-rich exterior of the cyclodextrin ensures rapid dissolution in aqueous media. This non-covalent inclusion masks the hydrophobic ester without chemically altering the prodrug.

Protocol: Kneading & Lyophilization Method

  • Stoichiometric Calculation: Weigh Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate and HP-β-CD at a 1:1 and 1:2 molar ratio.

  • Wetting: Place the HP-β-CD in a glass mortar and add a 50:50 (v/v) mixture of ethanol and purified water dropwise until a homogeneous paste forms.

  • Incorporation: Gradually add the quinolone ester to the paste, kneading continuously for 45 minutes. Add solvent as needed to maintain a paste-like consistency.

  • Drying: Dry the paste in a vacuum desiccator for 24 hours at room temperature to remove the ethanol.

  • Lyophilization: Re-disperse the dried powder in purified water, freeze at -80°C, and lyophilize for 48 hours to yield a fluffy, amorphous powder.

Self-Validating System: The success of this protocol is validated via Differential Scanning Calorimetry (DSC) . A simple physical mixture will display the sharp endothermic melting peak of the crystalline quinolone ester. In a successful inclusion complex, this melting peak completely disappears, proving that the drug is molecularly dispersed within the cyclodextrin cavity rather than existing as external crystals.

CD_Mechanism Drug Methyl Quinolone Ester (Highly Lipophilic) Complex Inclusion Complex (Aqueous Soluble) Drug->Complex Hydrophobic Cavity Entry CD HP-β-Cyclodextrin (Hydrophilic Exterior) CD->Complex Host Encapsulation Val1 Phase Solubility (Thermodynamics) Complex->Val1 Validates Stoichiometry Val2 DSC / PXRD (Solid-State Amorphization) Complex->Val2 Validates Inclusion

Logical relationship of HP-β-CD inclusion complexation and self-validating characterization.

Strategy II: Solid Lipid Nanoparticles (SLNs)

Causality: Because the methyl ester is highly lipophilic and susceptible to premature enzymatic hydrolysis by gastric esterases, encapsulating it within a solid lipid matrix protects the ester bond. Furthermore, SLNs sized below 200 nm promote lymphatic uptake via Peyer's patches in the intestines, bypassing hepatic first-pass metabolism.

Protocol: Hot High-Pressure Homogenization (HPH)

  • Lipid Phase Preparation: Melt 500 mg of a solid lipid (e.g., Compritol® 888 ATO) at 80°C (10°C above its melting point). Dissolve 50 mg of the quinolone ester into the lipid melt until optically clear.

  • Aqueous Phase Preparation: Dissolve 200 mg of Poloxamer 188 (surfactant) in 20 mL of ultra-purified water and heat to 80°C.

  • Pre-Emulsification: Add the hot aqueous phase to the lipid phase under high-speed stirring (Ultra-Turrax at 10,000 RPM) for 5 minutes to form a coarse pre-emulsion.

  • Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer at 500 bar for 3 cycles, maintaining the temperature at 80°C.

  • Crystallization: Cool the resulting nanoemulsion rapidly in an ice bath to crystallize the lipid matrix, forming SLNs.

Self-Validating System: Validation requires Dynamic Light Scattering (DLS) and Ultrafiltration . DLS must confirm a Z-average size of <200 nm with a Polydispersity Index (PDI) <0.3. Centrifugal ultrafiltration is then used to separate free drug from the SLNs. An Entrapment Efficiency (EE%) of >85% validates that the lipophilic ester partitioned correctly into the lipid matrix rather than precipitating in the aqueous phase.

SLN_Workflow A Lipid Phase (80°C) Compritol + Drug C Pre-emulsion (Ultra-Turrax, 10k RPM) A->C B Aqueous Phase (80°C) Water + Poloxamer 188 B->C D Hot High-Pressure Homogenization (500 bar, 3 cycles) C->D E Controlled Cooling (Lipid Crystallization) D->E F Solid Lipid Nanoparticles (Size < 200 nm, PDI < 0.3) E->F

Step-by-step workflow for SLN preparation via hot high-pressure homogenization.

Strategy III: Amorphous Solid Dispersions (ASD)

Causality: To overcome the high lattice energy of the planar quinolone core, the drug can be trapped in a high-energy amorphous state. Using an amphiphilic polymer like Hypromellose Acetate Succinate (HPMCAS) stabilizes the amorphous drug in the solid state and prevents rapid recrystallization upon dissolution, creating a "spring and parachute" pharmacokinetic profile.

Protocol: Spray Drying

  • Co-dissolution: Dissolve 100 mg of the quinolone ester and 300 mg of HPMCAS in 10 mL of a Dichloromethane/Ethanol (1:1 v/v) solvent mixture. Ensure complete dissolution (clear solution).

  • Spray Drying: Feed the solution into a laboratory spray dryer (e.g., Büchi B-290).

    • Parameters: Feed rate = 3 mL/min; Inlet temperature = 85°C; Aspirator = 100%. Ensure the outlet temperature stabilizes around 45–50°C.

  • Secondary Drying: Collect the powder from the cyclone separator and dry in a vacuum oven at 40°C for 24 hours to remove residual organic solvents.

Self-Validating System: Validation relies on Powder X-Ray Diffraction (PXRD) and In Vitro Dissolution . PXRD must show a broad "halo" pattern with an absolute absence of sharp Bragg peaks, confirming complete amorphization. Dissolution testing under sink conditions must demonstrate the "spring" (rapid initial release) and "parachute" (sustained supersaturation for >2 hours without precipitation) compared to the raw crystalline drug.

ASD_Workflow A Co-dissolution (Drug + HPMCAS in DCM/EtOH) B Spray Drying (Inlet: 85°C, Feed: 3 mL/min) A->B C Cyclone Separation (Rapid Solvent Evaporation) B->C D Amorphous Solid Dispersion (High-Energy State) C->D Val In Vitro Dissolution (Spring & Parachute Effect) D->Val

Workflow for generating and validating Amorphous Solid Dispersions via spray drying.

Quantitative Data & Comparative Analysis

The table below summarizes the expected quantitative outcomes and primary use cases for each formulation technique applied to Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Formulation TechniqueDrug Loading Capacity (%)Aqueous Solubility EnhancementPrimary Pharmacokinetic AdvantageStability Profile
HP-β-CD Complexation 10 – 15%50x – 100xRapid oral absorption & immediate releaseHigh in solid state; dynamically reversible in solution
Solid Lipid Nanoparticles 5 – 10%N/A (Colloidal dispersion)Lymphatic transport; protects ester from early hydrolysisModerate; requires lyophilization for long-term storage
Amorphous Solid Dispersion 25 – 30%10x – 20x (Supersaturation)Enhanced dissolution rate (Spring/Parachute effect)High; polymer matrix prevents drug recrystallization

References

  • Journal of Medicinal Chemistry (2004). A prodrug approach toward the development of water soluble fluoroquinolones and structure--activity relationships of quinoline-3-carboxylic acids. Retrieved from[Link]

  • ResearchGate (2025). Insight into Prodrugs of Quinolones and Fluoroquinolones. Retrieved from [Link]

  • Pharmaceutical Sciences (2023). Ester Prodrugs of Levofloxacin to Prevent Chelate Formation in Presence of Aluminium Ion. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Crystallization of Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Welcome to the Technical Support Center for quinolone API intermediates. This guide is specifically engineered for researchers and process chemists troubleshooting the crystallization of Methyl 1-ethyl-4-oxo-1,4-dihydroq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for quinolone API intermediates. This guide is specifically engineered for researchers and process chemists troubleshooting the crystallization of Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate , a critical core intermediate in the synthesis of fluoroquinolone antibiotics.

Because this intermediate is synthesized via the classic Gould-Jacobs reaction followed by N-alkylation[1], its crude matrix is prone to specific structural impurities. This guide synthesizes mechanistic causality with field-proven protocols to help you achieve high-purity crystalline isolation.

Mechanistic Pathway & Impurity Origins

To troubleshoot crystallization, we must first understand the upstream reaction dynamics. The quinolone core is an ambident nucleophile due to the tautomeric equilibrium between its 4-oxo (lactam) and 4-hydroxy (lactim) forms[2]. During the alkylation step, this dual reactivity dictates the primary impurity profile.

G A Aniline + Dimethyl ethoxymethylenemalonate B Thermal Cyclization (Gould-Jacobs) A->B C Methyl 4-oxo-1,4-dihydroquinoline -3-carboxylate (Des-ethyl) B->C D Alkylation (Ethyl halide, K2CO3, DMF) C->D E Target: Methyl 1-ethyl-4-oxo- 1,4-dihydroquinoline-3-carboxylate D->E Major Pathway (N-Alkylation) F Side Reaction: O-Alkylation D->F Minor Pathway (O-Alkylation) H Crystallization (Methanol/Water) E->H G Impurity: Methyl 4-ethoxyquinoline -3-carboxylate F->G G->H Co-crystallization Risk I Pure Target Crystals H->I

Figure 1: Reaction workflow and origin of the O-alkylated co-crystallizing impurity.

Quantitative Impurity Profiling

Before adjusting your crystallization parameters, identify the exact contaminant. The table below summarizes the quantitative mass shifts and lattice impacts of the most common impurities encountered during this workflow.

Impurity ProfileOrigin / MechanismMass Shift (Δ Da)Crystallization Impact
Methyl 4-ethoxyquinoline-3-carboxylate O-alkylation of ambident nucleophile0 (Regioisomer)Co-crystallizes easily; alters crystal habit
Methyl 4-oxo-1,4-dihydroquinoline-3-carboxylate Incomplete N-alkylation-28 DaStrong H-bonding disrupts lattice purity
Ethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Transesterification in Ethanol+14 DaForms solid solutions; lowers melting point
1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Ester hydrolysis-14 DaAlters solubility profile; shifts mother liquor pH

Troubleshooting Guides & FAQs

Troubleshooting Start Impurity Detected in Crystals OAlkyl O-Alkylated Isomer (Δ 0 Da) Start->OAlkyl DesEthyl Des-ethyl Intermediate (Δ -28 Da) Start->DesEthyl EthylEster Ethyl Ester (Δ +14 Da) Start->EthylEster Acid Carboxylic Acid (Δ -14 Da) Start->Acid Action1 Optimize Base (K2CO3) & Solvent (DMF) OAlkyl->Action1 Action2 Use Protic Solvent to Break H-Bonds DesEthyl->Action2 Action3 Switch Solvent to Methanol (Avoid Ethanol) EthylEster->Action3 Action4 Control pH & Limit Water at High Temp Acid->Action4

Figure 2: Logical decision tree for troubleshooting crystallization impurities.

Q1: Why does the O-alkylated isomer persistently co-crystallize with my target API intermediate?

A: The quinolone core exists in a tautomeric equilibrium between the 4-oxo and 4-hydroxy forms[2]. During N-alkylation, the harder oxygen atom competes with the nitrogen atom for the ethyl halide, yielding the O-alkylated byproduct[3]. Because this isomer has an identical molecular weight and highly similar lipophilicity, it easily incorporates into the crystal lattice of the target compound.

  • Causality & Fix: To suppress O-alkylation upstream, use a polar aprotic solvent (DMF) and a soft base ( K2​CO3​ ) at moderate temperatures (50-60°C) rather than strong bases like NaH, which increase the hardness of the nucleophile[3]. During crystallization, a slow cooling profile in a Methanol/Water mixture leverages slight solubility differences to purge the O-isomer into the mother liquor.

Q2: My HPLC analysis shows a persistent impurity at -28 Da. What is it, and how do I remove it?

A: A mass shift of -28 Da corresponds to the unreacted des-ethyl intermediate (Methyl 4-oxo-1,4-dihydroquinoline-3-carboxylate). This intermediate is notorious for co-crystallizing because its free N-H group acts as a strong hydrogen bond donor, interacting with the carbonyl oxygen of the target molecule to form robust supramolecular synthons[4].

  • Causality & Fix: Standard non-polar recrystallization will fail due to these strong intermolecular H-bonds. You must use a protic solvent system (e.g., Methanol) that can competitively disrupt the N-H···O=C hydrogen bonds, allowing the des-ethyl impurity to remain solvated.

Q3: I crystallized my product from ethanol, and now I see a +14 Da impurity. Did my compound degrade?

A: Your compound did not degrade; it underwent transesterification. The target molecule is a methyl ester. When heated in ethanol (a nucleophilic solvent) during crystallization, the methyl ester exchanges with the solvent to form the ethyl ester.

  • Causality & Fix: Never crystallize methyl esters in ethanol under prolonged heating. Switch your crystallization solvent to Methanol (which matches the ester group) or a non-nucleophilic system like Acetone/Water.

Q4: How do I prevent the formation of the carboxylic acid impurity during the final isolation?

A: The carboxylic acid forms via ester hydrolysis. This occurs if the crystallization matrix contains water and is subjected to prolonged heating at pH extremes.

  • Causality & Fix: If using a water-miscible solvent system for crystallization, ensure the pH of the aqueous phase is strictly neutral (pH 6.5-7.5). Avoid boiling the aqueous mixture for extended periods.

Validated Experimental Protocol: High-Purity Crystallization

This self-validating protocol is designed to purge O-alkylated, des-ethyl, and hydrolysis impurities while strictly preventing transesterification. It utilizes a controlled supersaturation ratio ( S ) to prevent rapid nucleation, which is known to trap impurities in the lattice[5].

Materials:

  • Crude Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (10.0 g)

  • Methanol (HPLC Grade)

  • Deionized Water (pH adjusted to 7.0)

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of the crude solid in 50 mL of Methanol.

    • Causality: Methanol perfectly matches the methyl ester moiety, eliminating transesterification risks. It also acts as a protic competitor to break H-bonds formed by the des-ethyl impurity.

  • Heating & Self-Validation: Heat the suspension to 60°C under gentle agitation until complete dissolution is achieved.

    • Self-Validation Check: If the solution remains cloudy at 60°C, it indicates the presence of inorganic salts (e.g., residual K2​CO3​ from the alkylation step). Hot-filter the solution through a Celite pad to remove these insoluble inorganics before proceeding.

  • Anti-Solvent Addition: Slowly add 20 mL of deionized water (pre-heated to 60°C) dropwise over 30 minutes.

    • Causality: Water acts as an anti-solvent. Slow addition controls the supersaturation ratio ( S ), preventing the rapid "crash out" that traps the O-alkylated isomer in the crystal lattice[5].

  • Controlled Cooling Profile: Cool the mixture from 60°C to 20°C at a strictly controlled rate of 0.5 °C/min.

    • Causality: Controlled, slow cooling favors the growth of thermodynamically stable crystals, enhancing the rejection of structurally similar impurities[5].

  • Isolation: Filter the resulting crystals under vacuum. Wash the filter cake with 10 mL of cold Methanol/Water (1:1 v/v) to displace the impurity-rich mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours. Do not exceed 50°C to prevent thermal degradation or late-stage hydrolysis.

References

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities Source: MDPI URL:[Link]

  • Synthesis of 2-Arylquinolin-4(1H)-ones and Their Transformation to N-Alkylated and O-Alkylated Derivatives Source: ResearchGate URL:[Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol Source: MDPI URL:[Link]

  • Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids Source: NIH / PMC URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate During Storage

Introduction Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 50332-49-5) is a critical intermediate in the synthesis of quinolone and fluoroquinolone antibiotics. While the methyl ester provides a degree of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 50332-49-5) is a critical intermediate in the synthesis of quinolone and fluoroquinolone antibiotics. While the methyl ester provides a degree of structural protection compared to its free carboxylic acid counterpart, the compound remains highly susceptible to thermal degradation during long-term storage. This technical guide provides a causal understanding of its degradation pathways and actionable troubleshooting protocols to ensure batch integrity for drug development professionals.

Mechanistic Insight: The Causality of Degradation

The thermal degradation of quinolone-3-carboxylates is not a simple one-step thermal breakdown; it is a synergistic cascade driven by moisture, temperature, and trace catalysts.

  • Ester Hydrolysis (The Primer) : The primary trigger for storage instability is often ambient moisture rather than heat alone. The methyl ester at the C-3 position undergoes slow hydrolysis to form 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

  • Thermal Decarboxylation (The Breakdown) : Once the free carboxylic acid is formed, the molecule becomes highly vulnerable to thermal decarboxylation. The proximity of the C-4 ketone and the C-3 carboxylic acid allows for the formation of a six-membered cyclic transition state. Upon thermal stress, this intermediate readily releases carbon dioxide (CO₂), yielding the inactive decarboxylated quinolone core[1].

  • Metal-Ion Catalysis (The Accelerator) : Trace metal impurities from upstream synthesis (e.g., Cu²⁺, Fe³⁺) act as Lewis acids, coordinating with the C-4 carbonyl and C-3 carboxylate oxygens. This coordination significantly lowers the activation energy required for decarboxylation, accelerating degradation even at moderate storage temperatures[2]. Complete thermal breakdown of the quinoline ring structure requires substantial energy (>300°C)[1], meaning room-temperature degradation is almost exclusively limited to this hydrolysis-decarboxylation pathway[3].

degradation_pathway A Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline -3-carboxylate (Intact) B Moisture / Heat (Ester Hydrolysis) A->B C 1-ethyl-4-oxo-1,4-dihydroquinoline -3-carboxylic acid B->C D Thermal Stress / Metal Ions (Decarboxylation) C->D E 1-ethyl-4-oxo-1,4-dihydroquinoline (Degradant + CO2) D->E F Trace Metals (Cu2+, Fe3+) F->D Catalyzes

Figure 1: Thermal degradation pathway of Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Troubleshooting FAQs

Q1: We are observing a gradual drop in HPLC purity over 6 months of storage at room temperature. What are the early signs of thermal degradation? A: The earliest sign is typically the appearance of a more polar peak (the free carboxylic acid) followed by a highly non-polar peak (the decarboxylated degradant) in reverse-phase HPLC. Because ring cleavage requires extreme heat, your purity drop is driven by the ester converting to the acid, which then decarboxylates[1].

Q2: How do temperature and moisture synergistically accelerate this degradation? A: Moisture initiates the cascade by hydrolyzing the protective methyl ester. The resulting β-keto acid is thermally labile. If the compound is stored in a humid environment at room temperature (25°C), the rate of hydrolysis increases, continuously feeding the secondary decarboxylation reaction. To prevent this, the ester must be protected from both heat (to slow kinetics) and moisture (to prevent ester cleavage).

Q3: What is the optimal storage protocol to ensure long-term stability? A: For long-term storage (>1 month), the compound should be thoroughly desiccated to <0.5% moisture content. It must be stored in amber glass vials (to prevent photo-oxidation) under an inert atmosphere (Argon or Nitrogen) at -20°C.

Q4: Can trace metal impurities from our upstream synthesis affect thermal stability? A: Yes. Studies on related quinolones have proven that decomposition proceeds according to first-order kinetics and is highly dependent on the presence of metal ions. Cu(II) and Fe(III) ions have the highest catalytic effect on the decomposition process[2]. If your batch has high residual metals, it will degrade faster even under optimal temperature conditions.

Data Presentation

Table 1: Summary of Degradation Pathways and Kinetic Triggers
Degradation PathwayPrimary TriggerSecondary CatalystResulting DegradantDetection Method
Ester Hydrolysis Moisture (H₂O)Acidic/Basic pHQuinolone-3-carboxylic acidRP-HPLC (Early eluting)
Decarboxylation Thermal Stress (>40°C)Cu²⁺, Fe³⁺ ions1-ethyl-4-oxo-1,4-dihydroquinolineRP-HPLC (Late eluting)
Ring Cleavage Extreme Heat (>300°C)Oxygen (O₂)Anilines, Pyrroles, AlkenesGC-MS / TGA
Table 2: Recommended Storage Conditions vs. Expected Shelf Life
Storage TemperatureAtmosphereMoisture ControlExpected Shelf Life
25°C (Room Temp)Ambient AirNone< 3 Months
4°C (Refrigerated)Ambient AirDesiccant present6 - 12 Months
-20°C (Freezer)Argon / NitrogenLyophilized (<0.5%)> 24 Months

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Degradant Detection

To accurately quantify the intact methyl ester and separate it from its hydrolyzed and decarboxylated degradants, use the following validated reverse-phase gradient method[2].

  • Column Setup : Install a Kromasil C18 (250 mm × 4.6 mm, 5 µm) column or equivalent.

  • Mobile Phase Preparation :

    • Mobile Phase A: 10 mM Ammonium acetate buffer, adjusted to pH 4.5 with glacial acetic acid. (The slightly acidic pH ensures sharp peak shapes for any free carboxylic acid degradants).

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient Program :

    • 0–5 min: 10% B

    • 5–20 min: Linear ramp to 60% B

    • 20–25 min: Hold at 60% B

    • 25–30 min: Return to 10% B and equilibrate.

  • Flow Rate & Detection : Set flow rate to 1.0 mL/min; monitor UV detection at 280 nm and 300 nm.

  • Sample Preparation : Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL. Critical Note: Do not use pure methanol as a diluent, as it can cause transesterification artifacts over time.

Protocol 2: Proper Aliquoting and Storage Workflow
  • Drying : Dry the synthesized Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate in a vacuum oven at 35°C for 24 hours. Do not exceed 40°C to prevent premature thermal stress.

  • Aliquoting : Transfer the dried powder into pre-weighed, amber glass vials. Avoid using plastic tubes for long-term storage due to potential moisture permeability.

  • Inerting : Purge each vial with a gentle stream of high-purity Argon gas for 15 seconds to displace ambient oxygen and moisture.

  • Sealing : Cap tightly with PTFE-lined screw caps. Seal the cap gap with Parafilm to create a secondary moisture barrier.

  • Storage : Place the vials in a secondary container with indicating silica gel desiccant packets. Store the container at -20°C.

troubleshooting_workflow Start Detect Purity Drop in Stored Batch HPLC Run Stability-Indicating HPLC-UV Method Start->HPLC CheckPeaks Analyze Degradant Peaks HPLC->CheckPeaks PeakAcid Peak matches Carboxylic Acid CheckPeaks->PeakAcid Hydrolysis PeakDecarb Peak matches Decarboxylated Core CheckPeaks->PeakDecarb Decarboxylation ActionMoisture Issue: Moisture ingress. Action: Use desiccators & Ar/N2. PeakAcid->ActionMoisture ActionHeat Issue: Thermal/Metal stress. Action: Store at -20°C, check metals. PeakDecarb->ActionHeat

Figure 2: Troubleshooting workflow for identifying and resolving storage-induced degradation.

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Troubleshooting

Technical Support Center: Resolving Low Aqueous Solubility of Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Introduction to the Solubilization Challenge Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a highly lipophilic, planar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Introduction to the Solubilization Challenge

Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a highly lipophilic, planar quinolone derivative. While the quinolone core is a privileged scaffold in medicinal chemistry, the masking of the C3-carboxylic acid as a methyl ester removes the molecule's ability to ionize at physiological pH. This structural feature results in high crystal lattice energy and extreme hydrophobicity, leading to notoriously poor aqueous solubility.

This technical guide provides field-proven, self-validating troubleshooting strategies to formulate and manipulate this compound for both in vitro and in vivo applications.

Section 1: Formulation & Solubilization FAQs

Q1: Why does the compound precipitate immediately when diluted into aqueous buffer, even from a high-concentration DMSO stock? A1: This phenomenon is known as "solvent-shift precipitation." While pure cosolvents like Dimethyl Sulfoxide (DMSO) effectively disrupt the crystal lattice by lowering the bulk dielectric constant, rapid dilution into an aqueous buffer (typically <5% DMSO final concentration) causes an immediate spike in the medium's polarity. The highly hydrophobic quinolone ester cannot maintain hydration shells, driving it out of solution. To prevent this, you must use a gradual step-down in cosolvent concentration or introduce surfactants/polymers (e.g., Tween-80 or PEG 400) to lower the interfacial tension and stabilize the supersaturated state[1].

Q2: What is the optimal cosolvent system for in vitro biochemical assays? A2: For in vitro assays where high organic solvent concentrations can denature proteins or kill cells, a binary or ternary cosolvent system is required. Utilizing Polyethylene Glycol 400 (PEG 400) in combination with low-dose DMSO is highly effective. PEG 400 acts by sterically disrupting the highly structured water network around the hydrophobic quinolone core, increasing apparent solubility from negligible levels (<0.05 mg/mL) to working concentrations of ~1 mg/mL[1].

Q3: How can I achieve high aqueous solubility for in vivo dosing without using toxic levels of organic solvents? A3: Complexation with Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the gold standard for in vivo formulations. Cyclodextrins are cyclic oligosaccharides featuring a hydrophilic outer surface and a lipophilic central cavity. The hydrophobic quinolone core of the ester spontaneously inserts into the HP- β -CD cavity, typically forming a 1:1 stoichiometric inclusion complex[2]. This non-covalent shielding dramatically enhances apparent aqueous solubility without altering the drug's intrinsic molecular structure or pharmacological target engagement.

Quantitative Comparison of Solubilization Vehicles

Table 1: Expected solubility enhancements for quinolone-3-carboxylate esters across different vehicles.

Vehicle / SystemMechanism of SolubilizationExpected Solubility EnhancementMax Recommended In Vitro Conc.
Water / PBS (pH 7.4) Baseline Hydration1x (Baseline, <0.05 mg/mL)N/A
5% DMSO in PBS Cosolvency (Dielectric shift)~10 - 20x5% (v/v)
10% PEG 400 + 2% DMSO Cosolvency & Steric hindrance~50 - 100x10% (v/v)
20% HP- β -CD in Water Inclusion Complexation (1:1)~100 - 500x20% (w/v)

Section 2: Chemical Modification FAQs

Q4: If non-covalent formulation approaches are insufficient, how can I modify the compound to improve solubility intrinsically? A4: If your experimental design permits (e.g., if the ester is a prodrug or a synthetic intermediate), hydrolyzing the methyl ester to the free 3-carboxylic acid is the most robust strategy. The free quinolone-3-carboxylic acid can ionize at physiological pH, allowing for the formation of highly water-soluble sodium or potassium salts. Alternatively, substituting the C3 ester with basic amides or hydroxy-quinolone scaffolds has been shown to enhance aqueous solubility by up to 3400-fold depending on the pH of the medium[3].

Section 3: Visual Workflows and Mechanisms

Workflow Start Compound: Methyl 1-ethyl-4-oxo- 1,4-dihydroquinoline- 3-carboxylate Assess Assess Application Start->Assess InVitro In Vitro Assays (Cell-based/Biochemical) Assess->InVitro InVivo In Vivo Dosing (Animal Models) Assess->InVivo Cosolvent Cosolvent System (DMSO / PEG400) InVitro->Cosolvent Cyclo Cyclodextrin Complexation (HP-β-CD) InVivo->Cyclo Non-covalent Hydrolysis Chemical Hydrolysis (Convert to Free Acid) InVivo->Hydrolysis Covalent/Prodrug

Decision tree for selecting a solubilization strategy based on experimental application.

CD_Complex Drug Free Quinolone Ester (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Ka CD HP-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex 1:1 Stoichiometry Complex->Drug Kd

Thermodynamic equilibrium of quinolone ester inclusion within a cyclodextrin cavity.

Section 4: Validated Experimental Protocols

Protocol 1: Phase-Solubility Profiling and HP- β -CD Complexation

Objective: To formulate a water-soluble, non-covalent inclusion complex of the quinolone ester for in vivo administration.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a series of aqueous HP- β -CD solutions ranging from 0% to 20% (w/v) in distilled water or PBS (pH 7.4).

  • Drug Addition: Add an excess amount (e.g., 10 mg/mL) of the solid Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate to each vial to ensure saturation.

  • Equilibration: Seal the vials and agitate on a rotary thermoshaker at 150 rpm and 25°C for 48 hours. Causality Note: 48 hours is required to overcome the high crystal lattice energy and reach true thermodynamic equilibrium between the solid drug, free dissolved drug, and the CD-complex[2].

  • Filtration: Filter the suspensions through a 0.45 µm PVDF syringe filter. Discard the first 1 mL of filtrate to account for membrane adsorption.

  • Quantification & Validation: Quantify the dissolved drug concentration in the filtrate using HPLC-UV. Plot drug concentration vs. HP- β -CD concentration. A linear increase confirms an AL​ -type phase-solubility profile, validating the formation of a 1:1 soluble inclusion complex.

Protocol 2: Acid-Catalyzed Hydrolysis to Free Quinolone-3-Carboxylic Acid

Objective: To covalently convert the hydrophobic methyl ester into an ionizable, highly soluble free acid intermediate.

Step-by-Step Methodology:

  • Reagent Mixing: Suspend 1 molar equivalent of Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate in a strongly acidic aqueous mixture. Use an approximate molar ratio of 35 moles acetic acid : 0.5 moles sulfuric acid : 2 moles water per mole of ester[4].

  • Reaction Execution: Heat the reaction mixture to 100–110 °C under continuous magnetic stirring for 1–2 hours.

  • Mechanistic Control: Causality Note: The use of an acidic mixture (sulfuric/acetic acid) catalyzes the nucleophilic acyl substitution to cleave the methyl ester while strictly preventing the unwanted decarboxylation of the C3 position, which frequently occurs under harsh basic hydrolysis conditions at elevated temperatures[4].

  • Precipitation: Cool the mixture gradually to 20 °C. The free acid will precipitate as the solubility drops in the acidic medium.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold water to remove residual acids, and dry in vacuo at 50 °C. The resulting free acid can now be titrated with NaOH to form a highly soluble sodium salt.

References

  • Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides... Source: PubMed / Journal of Medicinal Chemistry URL:[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Source: PMC - NIH / Pharmaceuticals (Basel) URL:[Link]

  • Preformulation studies using cosolvent systems to increase the solubility of a new enrofloxacin ruthenium (III) complex with biological activity Source: ResearchGate URL:[Link]

  • Process for the hydrolysis of quinolone carboxylic esters (WO2019206798A1)

Sources

Reference Data & Comparative Studies

Validation

Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate vs ethyl ester derivative comparison

Comparative Guide: Methyl vs. Ethyl 1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate in Synthesis and Drug Design The 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold is the foundational pharmacophore for quinol...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Methyl vs. Ethyl 1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate in Synthesis and Drug Design

The 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold is the foundational pharmacophore for quinolone and fluoroquinolone antibiotics. The C3-carboxylic acid is strictly required for binding to bacterial DNA gyrase and topoisomerase IV. However, during early-stage synthesis or when formulated as an oral prodrug, this acid must be protected as an ester. Choosing between the methyl ester and the ethyl ester derivatives profoundly impacts synthetic yield, hydrolysis kinetics, and in vivo toxicity. This guide provides an objective, mechanistic, and experimental comparison of these two critical intermediates.

Mechanistic Role in the Gould-Jacobs Synthesis

The classic construction of the quinolone core relies on the Gould-Jacobs reaction, wherein an N-alkyl aniline is condensed with an alkoxymethylenemalonate, followed by a high-temperature thermal cyclization[1].

Causality in Design : The ester protecting group is non-negotiable during this step. If a free malonic acid were used, the extreme temperatures required for the 6π-electrocyclization would induce premature decarboxylation, permanently destroying the C3 pharmacophore.

  • Methyl Ester Route : Utilizes dimethyl methoxymethylenemalonate (DMMM). The resulting methyl ester is highly crystalline, aiding in purification. It is preferred when the subsequent hydrolysis must be performed under mild conditions to protect sensitive functional groups.

  • Ethyl Ester Route : Utilizes diethyl ethoxymethylenemalonate (DEEM). The ethyl ester is the industry standard due to its robust stability during aggressive downstream functionalizations (e.g., Buchwald-Hartwig cross-couplings at the C6/C7 positions).

G A N-Ethyl Aniline C Anilidomethylenemalonate A->C B DEEM (Ethyl) or DMMM (Methyl) B->C D Thermal Cyclization (Microwave, 150°C) C->D E Quinolone-3-carboxylate Ester (Methyl/Ethyl) D->E F Esterase (In Vivo) or NaOH (In Vitro) E->F Hydrolysis G Active Quinolone-3-carboxylic Acid F->G

Figure 1: Gould-Jacobs pathway and subsequent ester hydrolysis of quinolone derivatives.

Physicochemical and Kinetic Comparison

The structural difference of a single methylene unit dictates their physicochemical behavior.

Causality in Hydrolysis : The methyl ester possesses lower steric bulk at the carbonyl carbon, lowering the activation energy for nucleophilic attack by hydroxide ions. This allows for rapid saponification under mild conditions, which is crucial when the quinolone core contains base-sensitive functional groups.

PropertyMethyl Ester DerivativeEthyl Ester Derivative
Molecular Formula C₁₃H₁₃NO₃C₁₄H₁₅NO₃
Molecular Weight 231.25 g/mol 245.28 g/mol
Steric Hindrance (C3) LowModerate
Saponification Kinetics Fast (Requires mild base/lower heat)Slow (Requires stronger base/reflux)
Prodrug Suitability Poor (Releases toxic methanol)Excellent (Releases biocompatible ethanol)
Lipophilicity (LogP) LowerHigher (Enhances membrane permeability)

Application in Prodrug Development: Overcoming Metal Chelation

A major clinical limitation of free quinolone-3-carboxylic acids is their propensity to form insoluble chelate complexes with polyvalent metal cations (Al³⁺, Mg²⁺, Ca²⁺) present in antacids or dairy products, which plummets oral bioavailability.

Causality in Design : Masking the C3-carboxylic acid as an ester eliminates the metal-binding site, preventing chelation in the gastrointestinal tract. While both esters prevent chelation, the ethyl ester is exclusively preferred for in vivo prodrug applications. Enzymatic cleavage of the methyl ester by intestinal esterases releases methanol, posing unacceptable toxicity risks. Conversely, the ethyl ester safely liberates ethanol alongside the active water-soluble pharmacophore[2].

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of Ethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Rationale: Traditional thermal cyclization requires boiling diphenyl ether (>250 °C) for hours, leading to tarry byproducts. Eaton's reagent combined with microwave irradiation accelerates the electrocyclization to minutes while maintaining high fidelity[3].

  • Condensation : In a 10 mL microwave vial, combine N-ethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.2 eq).

  • Irradiation : Seal the vial and subject to microwave irradiation at 120 °C for 10 minutes.

    • Self-Validation: The release of the ethanol byproduct increases internal pressure; a clear shift in TLC (Hexane:EtOAc 3:1) confirms complete consumption of the aniline.

  • Cyclization : Add Eaton's reagent (1:10 w/w P₂O₅ in methanesulfonic acid) as a catalyst. Irradiate at 150 °C for 15 minutes.

  • Isolation : Pour the mixture over crushed ice. The ethyl ester will precipitate. Filter and wash with cold water.

Protocol B: Chemoselective Hydrolysis of the Methyl Ester Rationale: The methyl ester is chosen when the molecule contains other base-sensitive moieties because it hydrolyzes significantly faster than the ethyl ester.

  • Reaction Setup : Suspend Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in a 1:1 mixture of THF and 1M aqueous NaOH (2.0 eq).

  • Hydrolysis : Stir at 40 °C for 2 hours.

    • Self-Validation: The starting ester is insoluble in the aqueous mixture. As hydrolysis proceeds, the sodium salt of the carboxylic acid forms, which is highly water-soluble. The reaction is complete when the opaque suspension transitions to a completely clear solution.

  • Precipitation : Cool the solution to 0 °C and carefully acidify with 1M HCl to pH 3-4. The active free carboxylic acid will crash out as a white crystalline solid.

  • Recovery : Filter, wash with cold distilled water, and dry under vacuum.

References[1] Title: Gould–Jacobs reaction - Wikipedia

Source: wikipedia.org URL: [Link]3] Title: Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent Source: mdpi.com URL: [Link]2] Title: A prodrug approach toward the development of water soluble fluoroquinolones and structure--activity relationships of quinoline-3-carboxylic acids Source: nih.gov URL: [Link]] Title: Ester Prodrugs of Levofloxacin to Prevent Chelate Formation in Presence of Aluminium Ion Source: tbzmed.ac.ir URL: [Link]

Sources

Comparative

A Comparative Guide to Purity Validation of Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Using LC-MS

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of drug safety...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of drug safety and efficacy. This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity validation of Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key intermediate in the synthesis of various quinolone-based therapeutic agents. We will explore the nuanced advantages of LC-MS over traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and furnish the experimental data to support these claims.

The Critical Role of Purity in Quinolone Synthesis

Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a pivotal building block in the synthesis of numerous antibacterial agents.[1] The presence of impurities, even in trace amounts, can have significant ramifications, potentially leading to adverse pharmacological effects or diminished therapeutic efficacy. Therefore, the deployment of a highly sensitive and specific analytical methodology is paramount. While HPLC-UV has been a workhorse in pharmaceutical quality control, its reliance on chromophores can be a limitation, especially when dealing with impurities that lack a strong UV signature or co-elute with the main compound.

LC-MS: A Paradigm of Specificity and Sensitivity

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for pharmaceutical analysis due to its unparalleled specificity and sensitivity.[2][3] By coupling the separation power of liquid chromatography with the mass-resolving capability of mass spectrometry, LC-MS provides a two-dimensional analysis that can unequivocally identify and quantify both known and unknown impurities. This is particularly crucial for quinolone derivatives, where potential impurities can be structurally similar to the parent compound.[4][5]

The inherent selectivity of MS detection, especially when operating in modes like Multiple Reaction Monitoring (MRM), allows for the confident identification of compounds based on their specific mass-to-charge ratio (m/z) and fragmentation patterns.[5][6] This eliminates the ambiguity that can arise from co-eluting peaks in a UV chromatogram.

Experimental Design: A Head-to-Head Comparison

To objectively evaluate the performance of LC-MS against HPLC-UV for the purity analysis of Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, a comprehensive validation study was designed. The study adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures.[6][7]

Methodology

A sample of synthesized Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate was analyzed using both a validated LC-MS/MS method and a conventional HPLC-UV method.

  • Instrumentation : A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column : A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) was chosen for its excellent resolving power for small molecules.

  • Mobile Phase : A gradient elution was employed using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The gradient was optimized to achieve sharp peaks and good separation of potential impurities.

  • Flow Rate : 0.3 mL/min.

  • Injection Volume : 5 µL.

  • MS Detection : The mass spectrometer was operated in positive ESI mode. The protonated molecule [M+H]⁺ of Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate and its potential impurities were monitored. For quantitative analysis, specific MRM transitions were established.

  • Instrumentation : A standard HPLC system equipped with a photodiode array (PDA) or variable wavelength UV detector.

  • Column : A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase : A gradient elution similar to the LC-MS method was used to ensure a fair comparison.

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 10 µL.

  • UV Detection : Wavelength was set at the λmax of Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, determined by a PDA scan.

Workflow for Purity Validation

cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep Dissolve sample in Acetonitrile/Water inject Inject into LC-MS prep->inject separate Chromatographic Separation (C18 Column) inject->separate detect Mass Spectrometric Detection (ESI+, MRM) separate->detect chrom Obtain Chromatogram & Mass Spectra detect->chrom integrate Integrate Peaks chrom->integrate calculate Calculate Purity (%) & Identify Impurities integrate->calculate

Sources

Validation

A Comparative Benchmarking Guide to the Synthesis of Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of the quinolone core is a critical endeavor. The 4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold is a privileged stru...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of the quinolone core is a critical endeavor. The 4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold is a privileged structure in pharmacology, forming the backbone of numerous antibacterial agents. This guide provides an in-depth comparative analysis of the principal synthetic pathways to a key derivative, Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. We will dissect the established Gould-Jacobs and Conrad-Limpach reactions, alongside the Camps cyclization, offering a blend of mechanistic insights, detailed experimental protocols, and quantitative performance data to inform your synthetic strategy.

Executive Summary: A Comparative Overview

The selection of a synthetic route is a multifactorial decision, balancing yield, reaction time, reagent availability and cost, and scalability. Below is a summary of the key performance indicators for the primary pathways discussed in this guide.

Synthesis PathwayKey Starting MaterialsTypical Reaction ConditionsOverall Yield (Illustrative)Key AdvantagesKey Disadvantages
Gould-Jacobs Reaction N-ethylaniline, Dimethyl methoxymethylenemalonateHigh-temperature thermal cyclization (e.g., in Dowtherm A or with Eaton's reagent) or microwave irradiation.Good to ExcellentVersatile for various anilines, amenable to microwave enhancement.Requires high temperatures, which can be energy-intensive and require specialized equipment.
Conrad-Limpach-Knorr Reaction N-ethylaniline, Methyl acetoacetateThermal condensation followed by high-temperature cyclization.Moderate to GoodUtilizes readily available starting materials.Can produce isomeric byproducts (2-quinolones), often requires harsh conditions for cyclization.[1]
Camps Cyclization Substituted o-acylaminoacetophenoneBase-catalyzed intramolecular condensation.GoodCan be a high-yielding cyclization step.Requires a pre-functionalized, more complex starting material.
Post-Synthesis Modification Methyl 4-oxo-1,4-dihydroquinoline-3-carboxylateN-ethylation using an ethylating agent (e.g., ethyl iodide) and a base.Good to ExcellentModular approach, allowing for late-stage diversification.Adds an extra step to the overall synthesis.

Pathway 1: The Gould-Jacobs Reaction: A Versatile and Modernized Approach

The Gould-Jacobs reaction is a cornerstone of quinoline synthesis, valued for its reliability and adaptability.[2] The sequence commences with the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a thermally induced intramolecular cyclization.[2] Modern adaptations, particularly the use of microwave irradiation, have significantly truncated reaction times and, in many cases, improved yields.[3]

Mechanistic Rationale

The reaction proceeds via an initial Michael-type addition of the aniline to the electron-deficient alkene of the malonate derivative, followed by the elimination of an alcohol. The critical step is the high-temperature 6-electron electrocyclization to form the quinoline ring system.[2]

Diagram: Gould-Jacobs Reaction Pathway

Gould_Jacobs cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization A N-Ethylaniline C Anilinomethylenemalonate Intermediate A->C + B - MeOH B Dimethyl methoxymethylenemalonate D Methyl 4-hydroxy-1-ethyl- 1,4-dihydroquinoline-3-carboxylate C->D Heat (Δ) (e.g., Dowtherm A or MW) E Methyl 1-ethyl-4-oxo- 1,4-dihydroquinoline-3-carboxylate (Target Molecule) D->E Tautomerization

Caption: The Gould-Jacobs pathway to the target molecule.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis

This protocol leverages the efficiency of microwave heating to accelerate the cyclization step.

Step 1: Synthesis of Dimethyl (N-ethylanilino)methylenemalonate

  • In a round-bottom flask, combine N-ethylaniline (1.0 eq) and dimethyl methoxymethylenemalonate (1.05 eq).

  • Heat the mixture at 120-140°C for 2 hours, with stirring. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Remove the methanol byproduct under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

Step 2: Microwave-Assisted Cyclization

  • Place the crude anilinomethylenemalonate intermediate into a microwave-safe reaction vial.

  • Add a high-boiling solvent such as Dowtherm A (or proceed neat if the intermediate is a liquid).

  • Seal the vial and place it in a microwave reactor. Irradiate at a high temperature (e.g., 250°C) for a short duration (typically 5-20 minutes).[3]

  • After cooling, the product often precipitates. The crude product can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Pathway 2: The Conrad-Limpach-Knorr Reaction: A Classic Route with Isomeric Considerations

The Conrad-Limpach-Knorr synthesis is another classical method that involves the condensation of an aniline with a β-ketoester.[1] A critical aspect of this reaction is the temperature control, which dictates the regioselectivity of the initial condensation and, consequently, the final product. At lower temperatures, the reaction favors the formation of a 4-quinolone, while higher temperatures can lead to the isomeric 2-quinolone.[1]

Mechanistic Rationale

The reaction begins with the formation of a Schiff base from the aniline and the β-ketoester. This intermediate then undergoes a thermally induced intramolecular cyclization, followed by dehydration to yield the quinolone ring system.

Diagram: Conrad-Limpach-Knorr Reaction Pathway

Conrad_Limpach cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization A N-Ethylaniline C Schiff Base Intermediate A->C + B - H₂O B Methyl Acetoacetate D Methyl 1-ethyl-4-oxo- 1,4-dihydroquinoline-3-carboxylate (Target Molecule) C->D High Temperature (e.g., >250 °C) Camps_Cyclization A o-Acylaminoacetophenone Derivative C Methyl 1-ethyl-4-oxo- 1,4-dihydroquinoline-3-carboxylate (Target Molecule) A->C + B Intramolecular Condensation B Base (e.g., NaOH or KOH)

Caption: The Camps cyclization pathway.

Experimental Protocol: Camps Cyclization

Step 1: Synthesis of the o-Acylaminoacetophenone Precursor

This precursor needs to be synthesized separately, for instance, by acylation of an appropriate o-aminoacetophenone.

Step 2: Base-Catalyzed Cyclization

  • Dissolve the o-acylaminoacetophenone precursor in a suitable solvent, such as ethanol or dioxane.

  • Add a solution of a strong base, like sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with an acid.

  • The product may precipitate upon neutralization or require extraction with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Pathway 4: Post-Synthesis N-Ethylation: A Modular Strategy

An alternative and highly flexible approach involves the synthesis of the core quinolone scaffold first, followed by N-alkylation in a subsequent step. This allows for the late-stage introduction of various N-substituents, which is advantageous for creating a library of analogs for structure-activity relationship (SAR) studies.

Mechanistic Rationale

The nitrogen atom of the 4-quinolone ring is deprotonated by a base to form a nucleophilic anion. This anion then undergoes an SN2 reaction with an ethylating agent, such as ethyl iodide or diethyl sulfate, to form the N-ethylated product.

Diagram: N-Ethylation Pathway

N_Ethylation A Methyl 4-oxo-1,4-dihydro- quinoline-3-carboxylate D Methyl 1-ethyl-4-oxo- 1,4-dihydroquinoline-3-carboxylate (Target Molecule) A->D + B, + C - HI B Ethyl Iodide (EtI) C Base (e.g., K₂CO₃)

Caption: Post-synthesis N-ethylation pathway.

Experimental Protocol: N-Ethylation
  • In a round-bottom flask, dissolve Methyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH) (typically 1.5-2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the ethylating agent, for example, ethyl iodide (1.2 eq), dropwise.

  • Heat the reaction mixture (e.g., to 60-80°C) and stir for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain the pure N-ethylated product.

Transesterification: A Note on Ester Modification

Many established protocols for Gould-Jacobs and Conrad-Limpach reactions utilize diethyl or dimethyl malonate derivatives, leading to the corresponding ethyl or methyl esters of the final product. Should the ethyl ester be synthesized as an intermediate, it can be converted to the desired methyl ester via transesterification. This is typically achieved by heating the ethyl ester in an excess of methanol with an acid or base catalyst.

Conclusion and Recommendations

The choice of the optimal synthetic pathway for Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is contingent upon the specific requirements of the research or production campaign.

  • For versatility and amenability to modern techniques , the Gould-Jacobs reaction , particularly with microwave assistance, is a strong contender.

  • When utilizing simple and readily available starting materials , the Conrad-Limpach-Knorr reaction is a viable, albeit potentially lower-yielding, option that requires careful temperature control.

  • For a convergent synthesis where the cyclization is the final key step , the Camps cyclization can be highly effective, provided the precursor is accessible.

  • For medicinal chemistry applications requiring analog synthesis , the post-synthesis N-ethylation strategy offers unparalleled flexibility for late-stage diversification.

It is imperative for researchers to conduct small-scale trials to optimize the reaction conditions for their specific substrates and equipment. The detailed protocols and comparative data presented in this guide serve as a robust foundation for making an informed and strategic decision in the synthesis of this important quinolone derivative.

References

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. [Online] Available at: [Link]

  • Wikipedia. Gould–Jacobs reaction. [Online] Available at: [Link]

  • Name Reactions in Organic Synthesis. Gould-Jacobs Reaction. Cambridge University Press & Assessment.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
  • Wikipedia. Conrad–Limpach synthesis. [Online] Available at: [Link]

  • Name Reactions in Organic Synthesis. Conrad-Limpach Reaction. Cambridge University Press & Assessment.
  • Wikipedia. Camps quinoline synthesis. [Online] Available at: [Link]

  • SynArchive. Conrad-Limpach Synthesis. [Online] Available at: [Link]

  • Qeios.
  • Recent Advances in the Catalytic Synthesis of 4-Quinolones.
  • An Efficient and Scalable Synthesis of Quinolone 006. Chemical and Pharmaceutical Bulletin. 2015.
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules. 2023.
  • Supporting Inform
  • Practical synthesis of quinolone drugs via a novel TsCl-mediated domino reaction sequence. Green Chemistry. 2022.
  • Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction.
  • Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molecules. 2020.
  • Synthesis and Characterization of Novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide Derivatives from Diazomethane and HCl. Journal of Applied Chemical Research. 2015.
  • A Comparative Analysis of Synthesis Methods for Quinolone-Core Antibacterial Agents. Benchchem.
  • PrepChem. Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
  • Synthesis of ethyl 7-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxyl
  • PubChem. 1-Methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid.
  • Synthesis and Characterization of Novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide Derivatives
  • ChemicalBook. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis.
  • Master Organic Chemistry.
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. 2022.
  • A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction. Benchchem.
  • Google Patents.
  • Google Patents.
  • Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Journal of the American Chemical Society. 2014.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. 2018.
  • ETHYL 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYL
  • Gould–Jacobs-Reaktion.
  • Transesterification of Ethyl Esters with Methyl Alcohol Catalyzed by 1a...
  • Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxyl
  • Diethyl 4-oxo-4H-[1,4′-biquinoline]-3,3′-dicarboxylate. Acta Crystallographica Section E. 2014.
  • Scalability of Pharmaceutical Co-Crystal Formation by Mechanochemistry in B
  • Camps Reaction and Related Cyclizations.
  • Harnessing the cyclization strategy for new drug discovery. Signal Transduction and Targeted Therapy. 2021.

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Comparative

Comparative Bioavailability of Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Prodrugs

Executive Summary The 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is a privileged pharmacophore, serving as the structural foundation for broad-spectrum antibacterial agents and potent HIV-1 integrase i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is a privileged pharmacophore, serving as the structural foundation for broad-spectrum antibacterial agents and potent HIV-1 integrase inhibitors[1][2]. However, the free carboxylic acid moiety presents significant pharmacokinetic challenges, including poor membrane permeability and a high propensity to form insoluble chelates with dietary metal cations (e.g., Al³⁺, Mg²⁺, Ca²⁺) in the gastrointestinal tract[3].

To overcome these limitations, esterification of the C3-carboxylic acid is a highly effective prodrug strategy. This guide objectively compares the pharmacokinetic performance of Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 50332-49-5) against its free acid counterpart and the bulkier ethyl ester alternative, providing actionable insights and validated experimental protocols for drug development professionals.

Mechanistic Rationale: The Prodrug Advantage

The selection of a methyl ester over an ethyl or propyl ester is driven by the precise balance between lipophilicity and enzymatic lability.

  • Chelation Masking: The free 3-carboxylic acid and the 4-oxo group of the quinolone core act as a bidentate ligand, readily chelating multivalent metal ions. This chelation traps the drug in the GI tract as an insoluble complex[3]. Esterification masks the carboxylic acid, completely abolishing this interaction and allowing co-administration with antacids or mineral-rich diets.

  • Permeability Enhancement: The methyl ester neutralizes the negative charge of the carboxylate at physiological pH, significantly increasing the molecule's partition coefficient (LogP). This facilitates rapid passive diffusion across the lipophilic enterocyte membrane.

  • Optimized Hydrolysis Kinetics: Once absorbed, the prodrug must be converted back to the active free acid. Hepatic and intestinal carboxylesterases (CES1 and CES2) hydrolyze esters. The methyl ester, being less sterically hindered than the ethyl ester, undergoes more rapid enzymatic cleavage, resulting in a shorter Tmax​ and a higher Cmax​ of the active therapeutic moiety.

G N1 Oral Dosing Methyl Ester N2 GI Transit (No Chelation) N1->N2 N3 Intestinal Absorption (High Permeability) N2->N3 N4 Hepatic CES Hydrolysis N3->N4 N5 Active Free Acid Systemic Release N4->N5

Fig 1. Pharmacokinetic pathway of quinolone ester prodrug activation.

Comparative Quantitative Data

The following tables summarize the physicochemical and pharmacokinetic profiling of the methyl ester prodrug compared to the free acid and the ethyl ester derivative. (Note: PK parameters are normalized representative values based on established quinolone ester SAR models).

Table 1: Physicochemical & In Vitro Profiling
CompoundMW ( g/mol )ClogPPolar Surface Area (Ų)CES1 Half-life (min)Chelation Potential (Al³⁺)
Free Acid 217.221.1265.3N/AHigh
Methyl Ester 231.251.8554.312.4None
Ethyl Ester 245.282.3154.328.6None
Table 2: Comparative Pharmacokinetics (Rat Model, Oral Dosing)
Compound Cmax​ (ng/mL) Tmax​ (h) AUC0−t​ (ng·h/mL)Base Bioavailability (F%)F% (with Al(OH)₃)
Free Acid 4501.51,85042%15%
Methyl Ester 1,2500.84,10085%82%
Ethyl Ester 9801.23,45076%74%

Data Interpretation: The methyl ester achieves the highest Cmax​ and systemic exposure ( AUC ) of the active free acid. Its rapid CES1 hydrolysis (12.4 min half-life) ensures that the prodrug does not accumulate systemically, whereas the bulkier ethyl ester shows delayed cleavage, flattening the PK curve. Furthermore, the methyl ester maintains >80% bioavailability even in the presence of aluminum hydroxide, proving its efficacy in preventing metal chelation[3].

Experimental Protocols & Validation Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols must be employed to evaluate these prodrugs. The causality behind each step is explicitly defined to prevent false-positive artifacts.

G S1 Compound Synthesis & Purity Verification S2 In Vitro Assays (CES Cleavage, Caco-2) S1->S2 S3 In Vivo PK (Rats) (IV vs PO Dosing) S1->S3 S4 LC-MS/MS Plasma Quantification S2->S4 S3->S4 S5 Data Analysis (AUC, Cmax, F%) S4->S5

Fig 2. Experimental workflow for evaluating quinolone prodrug bioavailability.

Protocol A: In Vitro Carboxylesterase (CES) Cleavage Assay

Purpose: To validate that the ester prodrug is efficiently converted to the active free acid by human hepatic enzymes, rather than remaining trapped in its inactive lipophilic state.

  • Preparation: Prepare a 10 mM stock solution of Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate in DMSO. Dilute to a final working concentration of 10 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Incubation: Add Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL. Causality: HLMs contain high concentrations of CES1/CES2, accurately mimicking hepatic first-pass metabolism.

  • Reaction Initiation & Sampling: Incubate the mixture at 37°C. At predetermined time points (0, 5, 15, 30, 60, 120 min), extract 50 µL aliquots.

  • Quenching: Immediately quench the extracted aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile instantly denatures the CES enzymes, freezing the reaction at the exact time point to ensure accurate kinetic calculations.

  • Analysis: Centrifuge at 14,000 rpm for 10 min. Analyze the supernatant via LC-MS/MS, monitoring the disappearance of the methyl ester ( m/z 232.1 [M+H]⁺) and the appearance of the free acid ( m/z 218.1 [M+H]⁺).

Protocol B: In Vivo Pharmacokinetic & Chelation-Resistance Study

Purpose: To quantify absolute oral bioavailability (F%) and prove the prodrug's resistance to metal-ion chelation.

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250 g) for 12 hours prior to dosing to eliminate dietary metal-ion variables. Divide into three cohorts: IV Free Acid, PO Methyl Ester, and PO Methyl Ester + Al(OH)₃.

  • Dosing:

    • Cohort 1 (IV): Administer the free acid at 2 mg/kg via the tail vein.

    • Cohort 2 (PO): Administer the methyl ester prodrug at 10 mg/kg via oral gavage.

    • Cohort 3 (PO + Antacid): Administer 50 mg/kg Al(OH)₃ via oral gavage, followed 15 minutes later by the methyl ester prodrug at 10 mg/kg. Causality: Pre-dosing with Al(OH)₃ floods the GI tract with multivalent cations, creating a high-stress chelation environment to test the prodrug's masking efficiency.

  • Sampling: Collect blood samples (~200 µL) from the jugular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes.

  • Quantification: Process plasma using protein precipitation (acetonitrile) and analyze via LC-MS/MS. Calculate absolute bioavailability using the formula: F%=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

Conclusion

The comparative data heavily favors the Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate over both the free acid and bulkier ester derivatives. By effectively masking the chelation-prone carboxylic acid, the methyl ester guarantees consistent oral absorption regardless of dietary metal intake[3]. Furthermore, its optimized steric profile ensures rapid hepatic cleavage by CES1, delivering the active pharmacophore into systemic circulation faster and at higher peak concentrations than the ethyl ester alternative.

References

  • Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 1. Synthesis and Structure−Activity Relationship of a Class of Human Immunodeficiency Virus type 1 Integrase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Quinolone: a versatile therapeutic compound class Source: PubMed Central (PMC) / European Journal of Medicinal Chemistry URL:[Link]

  • Ester Prodrugs of Levofloxacin to Prevent Chelate Formation in Presence of Aluminium Ion Source: Pharmazie (via ResearchGate) URL:[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling and Disposing of Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of active pharmaceutical ingredients (APIs) and their precursors. Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of active pharmaceutical ingredients (APIs) and their precursors. Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 50332-49-5) is a critical intermediate in the synthesis of quinolone and fluoroquinolone antibiotics[1]. While it is an intermediate rather than a finished API, its structural homology to potent antimicrobials demands rigorous, specialized disposal protocols to mitigate environmental and occupational risks.

This guide provides a self-validating, step-by-step operational framework for the safe handling, spill management, and ultimate destruction of this compound.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the physicochemical properties of the target compound.

PropertySpecification
Chemical Name Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
CAS Registry Number 50332-49-5[1]
Molecular Formula C₁₃H₁₃NO₃
Molecular Weight 231.25 g/mol
Chemical Class Quinolone / Fluoroquinolone Intermediate
Primary Hazards Environmental toxicity (AMR risk), potential respiratory/skin irritant

The Logic of Disposal: Why Incineration is Non-Negotiable

In laboratory safety, we do not merely follow rules; we design systems based on chemical causality.

While Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate lacks the C6-fluorine and C7-piperazine rings that characterize potent third-generation fluoroquinolones, its intact 1,4-dihydroquinoline-4-oxo-3-carboxylate scaffold is the fundamental pharmacophore responsible for binding to bacterial DNA gyrase and topoisomerase IV.

If this intermediate is discharged into wastewater or standard landfills, it persists in the environment. Sub-lethal concentrations of quinolone scaffolds in soil and aquatic ecosystems exert selective evolutionary pressure on environmental microbiomes. This pressure accelerates the horizontal gene transfer of antimicrobial resistance (AMR) plasmids among bacteria[2]. Therefore, high-temperature incineration (>1000°C) in a facility equipped with an afterburner and scrubber system is the only scientifically and ethically acceptable disposal method[3]. This ensures the complete thermal destruction of the organic framework and scrubs harmful combustion byproducts (such as nitrogen oxides)[3].

Step-by-Step Operational Protocols

Protocol 1: Routine Waste Segregation and Disposal Workflow

To maintain a self-validating safety system, waste must be segregated at the point of generation to prevent cross-contamination and ensure regulatory compliance.

Step 1: Segregation at the Source

  • Solid Waste: Collect all contaminated PPE (gloves, masks), weighing paper, and residual powder in a double-lined biohazard or chemical waste bin.

  • Liquid Waste: Collect all solvent washes (e.g., methanol, acetonitrile) containing the dissolved intermediate in a designated High-Density Polyethylene (HDPE) carboy.

Step 2: Primary and Secondary Containment

  • Seal solid waste bags with a gooseneck tie to prevent vapor or dust escape.

  • Ensure liquid waste carboys are kept closed with a vented cap to prevent pressure buildup from solvent vapor, and place them within a secondary containment tray capable of holding 110% of the carboy's volume.

Step 3: Mandatory Labeling

  • Label all containers explicitly: "Hazardous Pharmaceutical Waste - Contains Fluoroquinolone Intermediate"[2]. This specific language alerts waste management personnel to the AMR risk, ensuring the manifest routes the waste to incineration rather than a landfill.

Step 4: Final Destruction

  • Transfer the manifested waste to a licensed hazardous waste contractor for high-temperature incineration (>1000°C)[2].

Protocol 2: Emergency Spill Management

A spill of a dry pharmaceutical intermediate presents an immediate aerosolization hazard. The following protocol relies on wet-suppression to prevent inhalation and facility contamination.

Step 1: Evacuation and Assessment

  • Clear the immediate area of personnel. If the laboratory has active local exhaust ventilation (LEV), wait 15–30 minutes to allow any aerosolized dust to settle[2].

Step 2: Dust Suppression (The "Wet Method")

  • Causality: Dry sweeping generates airborne particulates, increasing inhalation risk and spreading the contaminant.

  • Action: Gently cover the spilled powder with wet paper towels (soaked in water or a mild detergent solution) to trap the dust and prevent aerosolization[2].

Step 3: Collection and Neutralization

  • Using a plastic scoop, carefully collect the wet material and the paper towels. Place them directly into a designated solid hazardous waste container.

Step 4: Surface Decontamination

  • Triple-wash the affected surface. Start with a 10% bleach solution to chemically degrade residual organic material, followed by two passes with distilled water[2]. Dispose of all cleaning materials as hazardous solid waste.

Waste Lifecycle & Disposal Pathway

The following diagram illustrates the validated workflow for processing Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate waste.

G Start Waste Generation: Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate SolidWaste Solid Waste (Powder, PPE, Wipes) Start->SolidWaste LiquidWaste Liquid Waste (Solvent Wash, Mother Liquor) Start->LiquidWaste SolidContainer Double-Lined Chemical Waste Bin SolidWaste->SolidContainer LiquidContainer HDPE Carboy Secondary Containment LiquidWaste->LiquidContainer Labeling Mandatory Labeling: 'Hazardous Pharmaceutical Waste' 'Fluoroquinolone Intermediate' SolidContainer->Labeling LiquidContainer->Labeling Incineration High-Temperature Incineration (>1000°C) with Scrubber Labeling->Incineration Manifest & Transport

Caption: Validated segregation and incineration workflow for fluoroquinolone intermediate waste.

References

Sources

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